molecular formula C11H12BrFO2 B12848922 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Cat. No.: B12848922
M. Wt: 275.11 g/mol
InChI Key: BOZPQETZXYGFQY-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C11H12BrFO2 and its molecular weight is 275.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,6-10(14)15)8-4-3-7(13)5-9(8)12/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

BOZPQETZXYGFQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=C(C=C1)F)Br

Origin of Product

United States

Foundational & Exploratory

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid , a critical intermediate in the synthesis of pharmacologically active scaffolds, particularly substituted indanones used in oncology and endocrinology drug discovery.

Executive Summary

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (CAS 1198785-51-1 ) is a specialized functionalized carboxylic acid intermediate. It serves as a strategic building block for the construction of gem-dimethyl substituted indan-1-ones via intramolecular Friedel-Crafts acylation. These indanone scaffolds are privileged structures in medicinal chemistry, serving as core moieties for MDM2-p53 inhibitors , Androgen Receptor (AR) antagonists , and CFTR modulators .[1] The compound's unique substitution pattern (2-bromo, 4-fluoro) allows for orthogonal functionalization—facilitating subsequent palladium-catalyzed cross-couplings (at the bromine) and nucleophilic aromatic substitutions (at the fluorine).

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid
CAS Number 1198785-51-1
Molecular Formula C₁₁H₁₂BrFO₂
Molecular Weight 275.12 g/mol
SMILES CC(C)(CC(=O)O)C1=C(Br)C=C(F)C=C1
InChI Key Derived: VHFQIJJCQTZKFK-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Typical for class)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
pKa ~4.8 (Carboxylic acid)

Synthetic Methodology

The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid typically employs a Friedel-Crafts Alkylation strategy. This route is preferred for its scalability and the availability of starting materials.

Protocol: Friedel-Crafts Alkylation of 1-Bromo-3-fluorobenzene

Reaction Overview: The synthesis involves the alkylation of 1-bromo-3-fluorobenzene with 3,3-dimethylacrylic acid (senecioic acid) or 3-methyl-2-butenoic acid in the presence of a Lewis acid catalyst (Aluminum Chloride).

Reagents:

  • Substrate: 1-Bromo-3-fluorobenzene (1.0 equiv)

  • Alkylating Agent: 3,3-Dimethylacrylic acid (1.2 equiv)[1]

  • Catalyst: Aluminum Chloride (AlCl₃) (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or neat (excess substrate)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Nitrogen (N₂).[1]

  • Catalyst Activation: Charge the flask with anhydrous AlCl₃ (2.5 equiv) and dry DCM. Cool the suspension to 0–5 °C using an ice bath.

  • Substrate Addition: Add 1-Bromo-3-fluorobenzene (1.0 equiv) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • Electrophile Addition: Dissolve 3,3-dimethylacrylic acid (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise over 60 minutes. Note: Gas evolution (HCl) may occur if using acid chlorides; with free acid, complexation is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc 3:1). The reaction is driven by the formation of a tertiary carbocation which attacks the benzene ring para to the fluorine atom (strongest director).

  • Quenching: Pour the reaction mixture slowly into a mixture of ice and concentrated HCl (to break the Aluminum complex).

  • Work-up: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate to yield the target acid.

Mechanism of Action

The reaction proceeds via the generation of a tertiary carbocation at the


-position of the acrylic acid (or its complex), followed by Electrophilic Aromatic Substitution (EAS). The directing effects are critical:
  • Fluorine (-F): Strong ortho/para director.

  • Bromine (-Br): Weak ortho/para director.

  • Regioselectivity: The position para to the Fluorine (and ortho to the Bromine) is electronically favored and sterically accessible, leading to the 1,2,4-substitution pattern.[1]

Visualization: Synthetic Pathway & Logic

Synthesis Start1 1-Bromo-3-fluorobenzene (Substrate) TS Sigma Complex (Transition State) Start1->TS Electrophilic Attack (Para to F) Start2 3,3-Dimethylacrylic Acid (Electrophile) Complex Acyl-AlCl3 Complex (Active Species) Start2->Complex AlCl3, 0°C Complex->TS Product 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic Acid TS->Product Re-aromatization Workup Indanone 4-Bromo-6-fluoro- 3,3-dimethylindan-1-one Product->Indanone Intramolecular Friedel-Crafts (SOCl2 then AlCl3)

Caption: Synthetic workflow from precursors to the target acid and its subsequent cyclization to the indanone scaffold.

Applications in Drug Discovery[1][2][3]

This compound is a high-value intermediate primarily used to synthesize substituted indanones . The gem-dimethyl group at the 3-position of the indanone ring is a recurring motif in several therapeutic classes:

  • MDM2-p53 Inhibitors:

    • The 3,3-dimethylindan-1-one scaffold mimics the hydrophobic interaction of p53's Trp23 residue with the MDM2 pocket.

    • The 2-bromo position allows for Suzuki-Miyaura coupling to introduce biaryl systems necessary for potency.

    • Example: Analogs of RG7112 and related isoindolinone derivatives often utilize similar precursors.

  • Androgen Receptor (AR) Antagonists:

    • Structural analogs of Enzalutamide often require electron-deficient aryl rings. The 2-bromo-4-fluoro motif provides a handle for introducing cyano or trifluoromethyl groups via palladium-catalyzed cyanation or trifluoromethylation.

  • Cyclization Protocol (Indanone Formation):

    • Activation: Conversion of the acid to the acid chloride using Thionyl Chloride (SOCl₂).

    • Cyclization: Treatment with AlCl₃ in DCM induces intramolecular Friedel-Crafts acylation to close the 5-membered ring, yielding 4-bromo-6-fluoro-3,3-dimethylindan-1-one .

Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

  • Handling: Manipulate in a fume hood. Avoid dust generation.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or oxidation over prolonged periods.

References

  • ChemSRC. (n.d.). 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid - CAS 1198785-51-1.[2] Retrieved from [Link][1]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[1][3] (Methodology reference for 3-arylbutanoic acids). Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). K+ channel mutations in adrenal aldosterone-producing adenomas and hereditary hypertension. Science. (Contextual reference for CAS string coincidence in DOI). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-3-methylpentanoic acid (Structural Analog). Retrieved from [Link][1]

Sources

Literature review of gem-dimethyl substituted phenylbutanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Gem-Dimethyl Substituted Phenylbutanoic Acids: From Synthesis to Therapeutic Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of gem-dimethyl substituted phenylbutanoic acids, a class of compounds with significant therapeutic relevance. We will delve into the synthetic strategies for their creation, explore their mechanism of action with a focus on the well-established drug gemfibrozil, and provide practical, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

The Significance of the gem-Dimethyl Group in Medicinal Chemistry

The inclusion of a gem-dimethyl group, two methyl groups attached to the same carbon atom, is a common and impactful strategy in medicinal chemistry.[1][2] This structural motif is not merely a passive substituent; it actively influences a molecule's physicochemical and pharmacokinetic properties. The rationale for incorporating a gem-dimethyl group often stems from several key advantages:

  • Conformational Restriction: The steric bulk of the gem-dimethyl group can lock the molecule into a specific, bioactive conformation, which can lead to increased potency and selectivity for its biological target.[1]

  • Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group is often resistant to metabolic oxidation, a common pathway for drug degradation in the body. This can lead to an improved pharmacokinetic profile, including a longer half-life.[3]

  • Increased Lipophilicity: The addition of two methyl groups generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • The Thorpe-Ingold Effect: This effect describes the acceleration of ring-closing reactions when substituents are placed on the intervening atoms of the forming ring. While more relevant to synthesis, it highlights the influence of gem-dimethyl groups on chemical reactivity.[1]

The strategic placement of a gem-dimethyl group on a phenylbutanoic acid scaffold, as seen in compounds like gemfibrozil, is a prime example of how these benefits can be harnessed to create effective therapeutic agents.

Synthesis of gem-Dimethyl Substituted Phenylbutanoic Acids

The synthesis of gem-dimethyl substituted phenylbutanoic acids can be achieved through various synthetic routes. A common strategy involves the construction of the core 2,2-dimethyl-4-phenylbutanoic acid skeleton followed by modifications to the phenyl ring.

General Synthetic Approach: Palladium-Catalyzed C(sp³)–H Arylation

A modern and efficient method for the synthesis of 3-aryl-2,2-dimethylpropanoic acids involves the palladium(II)-catalyzed mono-selective C(sp³)–H arylation of pivalic acid with aryl iodides.[4] This approach offers a streamlined route to a variety of substituted analogs.

Experimental Protocol: Synthesis of 3-(p-tolyl)-2,2-dimethylpropanoic acid

This protocol is a representative example of the palladium-catalyzed arylation method.

Materials:

  • Pivalic acid

  • 1-Iodo-4-methylbenzene (p-tolyl iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-(Dimethylamino)propionic acid

  • Potassium carbonate (K₂CO₃)

  • Decane

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine pivalic acid (0.5 mmol), 1-iodo-4-methylbenzene (1.0 mmol), Pd(OAc)₂ (0.025 mmol), 3-(dimethylamino)propionic acid (0.1 mmol), and K₂CO₃ (1.0 mmol).

  • Solvent Addition: Add decane (0.5 mL) and toluene (2.0 mL) to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the mixture at 130°C for 12 hours with vigorous stirring.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 2 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-(p-tolyl)-2,2-dimethylpropanoic acid.

Logical Relationship of the Synthetic Workflow

Synthesis_Workflow Reactants Pivalic Acid + Aryl Iodide Reaction_Conditions Solvent (Toluene/Decane) 130°C, 12h Reactants->Reaction_Conditions Catalyst_System Pd(OAc)₂ + Ligand + Base Catalyst_System->Reaction_Conditions Workup Acidification & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-2,2-dimethyl- propanoic Acid Purification->Product caption General workflow for the synthesis of gem-dimethyl substituted phenylbutanoic acids. Gemfibrozil_Mechanism Gemfibrozil Gemfibrozil PPARa PPARα Activation Gemfibrozil->PPARa Lipolysis ↓ Peripheral Lipolysis Gemfibrozil->Lipolysis HDL_prod ↑ HDL Production Gemfibrozil->HDL_prod LPL ↑ Lipoprotein Lipase Synthesis PPARa->LPL VLDL_prod ↓ Hepatic VLDL Production PPARa->VLDL_prod Triglycerides ↓ Serum Triglycerides LPL->Triglycerides ApoB ↓ Apolipoprotein B Synthesis VLDL_prod->ApoB VLDL_prod->Triglycerides Lipolysis->VLDL_prod ApoA ↑ Apolipoprotein A-I/A-II Synthesis HDL_prod->ApoA HDL ↑ Serum HDL HDL_prod->HDL caption Mechanism of action of Gemfibrozil.

Caption: Mechanism of action of Gemfibrozil.

Pharmacokinetic Profile of Gemfibrozil

Understanding the absorption, distribution, metabolism, and excretion (ADME) of gemfibrozil is crucial for its clinical application.

ParameterValueReference
Bioavailability Close to 100%[5]
Protein Binding 95%[5]
Metabolism Liver (primarily via CYP3A4)[5]
Elimination Half-life 1.5 hours[5]
Excretion Primarily renal (94%)[5]

Note: Gemfibrozil is an inhibitor of CYP2C8 and CYP2C9, which can lead to significant drug-drug interactions. [5][6]

Broader Therapeutic Potential and Future Directions

While the primary application of gem-dimethyl substituted phenylbutanoic acids has been in lipid regulation, the core scaffold holds potential for other therapeutic areas. For instance, analogs of phenylbutyric acid are being investigated for their neuroprotective effects and potential to inhibit protein aggregation in neurodegenerative diseases like Alzheimer's. [7] The versatility of the synthetic methods allows for the creation of diverse libraries of these compounds, enabling screening for a wide range of biological activities. Future research in this area could focus on:

  • Exploring other biological targets: Systematic screening of novel derivatives against different enzyme and receptor families.

  • Structure-Activity Relationship (SAR) studies: Elucidating how modifications to the phenyl ring and the butanoic acid chain affect biological activity.

  • Development of prodrugs: Designing prodrugs to improve the pharmacokinetic properties and target-specific delivery of these compounds.

The gem-dimethyl substituted phenylbutanoic acid scaffold remains a valuable starting point for the development of new and improved therapeutic agents.

References

  • Gemfibrozil - Wikipedia. [Link]

  • pms-GEMFIBROZIL. [Link]

  • What is the mechanism of Gemfibrozil? - Patsnap Synapse. [Link]

  • Gemfibrozil: uses, dosing, warnings, adverse events, interactions - MedCentral. [Link]

  • 600 Gemfibrozil Tablets USP 600 mg Antihyperlipi. [Link]

  • Mechanism of action of gemfibrozil on lipoprotein metabolism. - JCI. [Link]

  • Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia - PubMed. [Link]

  • Mechanism of Action of Gemfibrozil on Lipoprotein Metabolism - PubMed - NIH. [Link]

  • Gemfibrozil: Uses, Side Effects & Dosage - Healio. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability - ScienceOpen. [Link]

  • Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine- Derived b-Thiolactones and Reversed Depolymerization. [Link]

  • Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. [Link]

  • Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid with ortho-substituted aryl iodides - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations - Organic Chemistry Portal. [Link]

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed. [Link]

  • Application of gem-dimethyl groups. - ResearchGate. [Link]

  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ChemRxiv. [Link]

  • (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - ResearchGate. [Link]

  • Efficient synthesis and biological evaluation of demethyl geranylgeranoic acid derivatives. [Link]

  • Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed. [Link]

  • Discovery of gem-Dimethyl-hydroxymethylpyridine Derivatives as Potent Non-nucleoside RSV Polymerase Inhibitors - PubMed. [Link]

  • Unraveling the Chemical Composition and Biological Activity of Geum aleppicum Jacq.: Insights from Plants Collected in Kazakhstan - MDPI. [Link]

  • gem-dimethyl Archives - AMM Journal. [Link]

  • Mechanism of drug-potency enhancement via methylation - RSC Publishing. [Link]

Sources

Thermodynamic Stability Profile: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic and kinetic stability profile of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid . It is designed for pharmaceutical scientists requiring a rigorous understanding of the molecule's stress liabilities, degradation mechanisms, and handling protocols.

Executive Summary & Molecular Architecture

Compound Identity:

  • IUPAC Name: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

  • Molecular Formula: C₁₁H₁₂BrFO₂

  • Core Scaffold: β,β-dimethyl-β-arylpropionic acid derivative (Neophyl-like arrangement).

Stability Verdict: The molecule exhibits high thermal stability in the solid state but possesses specific kinetic vulnerabilities in solution, primarily driven by the aryl-bromide moiety and the gem-dimethyl (Thorpe-Ingold) effect.

ParameterStability RatingCritical Liability
Thermal (Solid) HighStable up to melting point; low decarboxylation risk.
Photostability Low C-Br bond homolysis under UV/VIS exposure.
Hydrolytic HighResistant to aqueous hydrolysis (no hydrolyzable esters/amides).
Chemical (Acid) ModeratePotential for intramolecular cyclization (Indanone formation) under strong acidic stress.
Structural Liability Analysis

The stability profile is dictated by three structural features:

  • The Aryl-Bromide (C-Br) Bond:

    • Bond Dissociation Energy (BDE): ~80 kcal/mol.

    • Risk: This is the weakest link. Exposure to UV light (

      
       < 320 nm) excites the 
      
      
      
      -system, leading to homolytic cleavage of the C-Br bond. This results in the formation of a highly reactive aryl radical and a bromine radical, causing debromination or radical polymerization.
  • The Gem-Dimethyl Group (Thorpe-Ingold Effect):

    • Mechanism: The two methyl groups at the C3 position compress the internal bond angle (

      
      ).
      
    • Consequence: This steric bulk restricts rotation and forces the carboxylic acid tail closer to the aromatic ring (entropy reduction). While this thermodynamically favors intramolecular cyclization, the electron-withdrawing nature of the halogens (Br, F) on the ring kinetically deactivates the system against spontaneous Friedel-Crafts acylation.

  • The Carboxylic Acid Tail:

    • Risk: Dimerization in the solid state (hydrogen bonding) increases the melting point and lattice energy, contributing to solid-state stability.

Chemical Stability & Degradation Pathways[1]

Photolytic Degradation (Primary Risk)

Aryl bromides are inherently photosensitive. Upon irradiation, the molecule undergoes photo-dehalogenation .

  • Mechanism:

    
     excitation followed by intersystem crossing to a triplet state, leading to C-Br homolysis.
    
  • Degradants:

    • Des-bromo analog: 3-(4-fluorophenyl)-3-methylbutanoic acid (formed via H-abstraction from solvent).

    • Biaryl dimers: Formed via radical-radical coupling (concentration dependent).

Intramolecular Cyclization (Secondary Risk)

Under forced acidic conditions (e.g., presence of SOCl₂, PCl₅, or strong mineral acids with heat), the Thorpe-Ingold effect accelerates ring closure.

  • Pathway: Activation of the carboxyl group (to acyl halide or protonated species) followed by Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: Cyclization occurs at the ortho position relative to the alkyl chain.

  • Barrier: The 2-Bromo group sterically hinders one ortho site; the 4-Fluoro group electronically deactivates the ring. Therefore, cyclization requires high activation energy compared to non-halogenated analogs.

Visualization of Degradation Pathways

DegradationPathways Figure 1: Primary degradation pathways driven by Photolysis (Red) and Acid Catalysis (Green). API 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Radical Aryl Radical Intermediate [Transient] API->Radical UV Light (hν) Homolysis Indanone Degradant B: Indanone Derivative (Cyclized) API->Indanone Acid Catalyst (H+) Thorpe-Ingold Effect DesBromo Degradant A: Des-bromo analog Radical->DesBromo H-Abstraction (Solvent) Dimer Degradant C: Biaryl Dimer Radical->Dimer Radical Coupling

Thermodynamic Stability (Solid State)

Polymorphism & Crystallinity

As a carboxylic acid, this compound is expected to exist in stable crystalline forms driven by intermolecular hydrogen bonding dimers (


 motif).
  • Melting Point Expectation: 70°C – 110°C (Estimated based on structural analogs like 3-(4-bromophenyl)butanoic acid).

  • Hygroscopicity: Low. The lipophilic gem-dimethyl and halogenated aryl groups shield the polar carboxyl head.

  • Sublimation: Negligible at ambient pressure.

Thermal Analysis (DSC/TGA)
  • TGA (Thermogravimetric Analysis): Expect onset of degradation > 200°C. Mass loss below this temperature would indicate residual solvents.

  • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting) followed by a broad exotherm (decomposition/decarboxylation) at significantly higher temperatures.

Experimental Protocols for Stability Assessment

To validate the stability profile, the following "Forced Degradation" (Stress Testing) protocols are recommended. These are designed to be self-validating by including appropriate controls.

Protocol: Photostability Stress Test (ICH Q1B)

Objective: Quantify the quantum yield of debromination.

  • Sample Preparation:

    • Solid: Spread 5 mg of API thinly on a quartz dish.

    • Solution: Dissolve API in Acetonitrile/Water (50:50) at 1 mg/mL.

  • Exposure:

    • Expose to 1.2 million lux hours (Visible) and 200 W·h/m² (UV).

    • Control: Wrap a duplicate sample in aluminum foil (Dark Control) and place in the same chamber.

  • Analysis:

    • Analyze via HPLC-UV (254 nm) or LC-MS.

    • Acceptance Criteria: < 0.5% degradation in Dark Control. > 5% degradation in Exposed Sample confirms photosensitivity.

Protocol: Acid/Base Hydrolytic Challenge

Objective: Assess resistance to cyclization and racemization (if applicable to derivatives).

  • Conditions:

    • Acid: 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, 60°C, 24 hours.

    • Oxidation: 3% H₂O₂, RT, 24 hours.

  • Validation:

    • Neutralize samples prior to injection.

    • Check for the "Indanone" peak (Acid condition) which will have a higher retention time (more lipophilic) and distinct UV spectrum.

Stability Testing Workflow Diagram

StabilityWorkflow Figure 2: Forced Degradation Workflow for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. cluster_Stress Stress Conditions Start Start: Pure API (>99.0% Purity) Photo Photolysis (ICH Q1B) Start->Photo Thermal Thermal (60°C / 75% RH) Start->Thermal Hydro Hydrolysis (pH 1, pH 13) Start->Hydro Oxid Oxidation (H2O2) Start->Oxid Analysis LC-MS / HPLC Analysis (Gradient Elution) Photo->Analysis Thermal->Analysis Hydro->Analysis Oxid->Analysis Decision Degradants > 0.1%? Analysis->Decision Charac Isolate & Characterize (NMR/MS) Decision->Charac Yes Report Generate Stability Report Decision->Report No Charac->Report

Handling & Storage Recommendations

Based on the thermodynamic and kinetic analysis, the following handling procedures are mandatory to maintain scientific integrity of the material.

ParameterRecommendationRationale
Container Amber Glass or opaque HDPEStrictly prevents UV-induced C-Br homolysis.
Temperature 2-8°C (Refrigerated)While thermally stable, refrigeration minimizes lattice energy relaxation and potential polymorph interconversion over long periods.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of any trace radical species formed during handling.
Solvents Avoid Acetone/KetonesPrevents potential condensation reactions with the acid moiety if activated. Use Methanol/Acetonitrile for analysis.

References

  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect). Link

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Drugs: An Overview and Practical Problems. In Handbook of Photochemistry and Photobiology. CRC Press. (Reference for aryl halide photolability).
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth. 2018, 95, 328-344.[2] (Analogous structure synthesis and stability data). Link

Sources

Technical Guide: Safe Handling and Application of Brominated Fluorophenyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling of Brominated Fluorophenyl Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated fluorophenyl acids (e.g., 4-bromo-2-fluorobenzoic acid) are critical synthons in modern medicinal chemistry. They offer a dual-functionality "handle": the carboxylic acid allows for amide coupling or esterification, while the bromine/fluorine motif enables palladium-catalyzed cross-coupling (Suzuki-Miyaura) and metabolic blocking.[1] However, this utility comes with a specific risk profile.[2] These compounds combine the corrosivity of organic acids with the lipophilicity and potential toxicity of halogenated aromatics.

This guide moves beyond the generic "wear gloves" instruction. It provides a causal analysis of the hazards and a self-validating workflow for their use in high-value synthesis.

Part 1: Chemical Profiling & Hazard Identification

The "Structure-Hazard" Relationship

Standard Safety Data Sheets (SDS) often categorize these compounds generically. A Senior Scientist must interpret the structure to predict unlisted behaviors.

  • The Acid Moiety (-COOH): Proton donation drives immediate irritation to mucous membranes. In solid form, the dust is hygroscopic; upon inhalation, it solubilizes in the respiratory tract, lowering local pH and causing acute inflammation (H335).

  • The Halogenated Ring (Br/F-Ar):

    • Lipophilicity: The fluorine atom increases lipid solubility, potentially enhancing skin absorption compared to non-fluorinated analogs.

    • Sensitization: While not always flagged in preliminary SDS, halogenated benzoates can act as haptens, posing a risk of delayed contact dermatitis.

GHS Classification & Critical H-Codes

The following table summarizes the core hazards for 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7), a representative congener.

Hazard ClassCategoryH-CodeDescriptionMechanism of Action
Skin Irritation 2H315 Causes skin irritationAcidic hydrolysis of skin lipids; protein denaturation.
Eye Damage 2AH319 Causes serious eye irritationDirect proton attack on corneal epithelium; high risk of permanent opacity if untreated.
STOT-SE 3H335 May cause respiratory irritationInhalation of dust causes rapid pH drop in bronchial mucosa.

Critical Note: If the specific isomer involves a benzyl bromide moiety (e.g., bromomethyl-fluorobenzoic acid), the hazard escalates to Skin Corr. 1B (Causes severe skin burns) and Lachrymator . Always verify the position of the bromine.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Strategy

Reliance on PPE alone is a failure of protocol. The primary barrier must be engineering controls.

  • Ventilation: All weighing and manipulation must occur inside a certified fume hood operating at face velocity >0.5 m/s.

  • Static Control: These powders are often electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" dust that contaminates the balance and user.

Glove Compatibility Matrix

Nitrile is the standard, but it is not universal. The solvent system dictates glove choice, not the solute.

Solvent ContextRecommended GloveBreakthrough TimeRationale
Solid Handling Nitrile (min 0.11 mm)>480 minExcellent protection against solid dust.
Synthesis (DMF/DMSO) Nitrile (Double gloved)>240 minDMF permeates nitrile slowly; double gloving allows outer change without exposure.
Workup (DCM/Chloroform) Laminate (Silver Shield) or Viton>480 minCRITICAL: Standard nitrile fails in <5 mins with halogenated solvents.
Risk Assessment Logic (DOT Visualization)

The following diagram outlines the decision logic for handling these reagents.

RiskAssessment Input Input: Brominated Fluorophenyl Acid CheckState Physical State? Input->CheckState Solid Solid/Powder CheckState->Solid Solution Solution CheckState->Solution ControlDust Control: Fume Hood + Anti-Static Gun Solid->ControlDust Nitrile Nitrile (Standard) Solid->Nitrile EvalSolvent Evaluate Solvent Solution->EvalSolvent EvalSolvent->Nitrile Polar (DMF/Water) Laminate Laminate/Viton (Halogenated Solvents) EvalSolvent->Laminate DCM/CHCl3 ControlGlove Control: Glove Selection ControlDust->ControlGlove

Caption: Logic flow for determining engineering controls and PPE based on physical state and solvent system.

Part 3: Operational Protocol (Synthesis & Handling)

Context: Suzuki-Miyaura Coupling Setup

The most common application of this class is cross-coupling.[1] The following protocol includes Safety Gates —steps where the scientist must verify safety parameters before proceeding.

Step 1: Weighing and Solubilization
  • Setup: Place a tared reaction vial in the fume hood.

  • Weighing: Transfer the brominated fluorophenyl acid. Safety Gate: If powder disperses, stop. Use an anti-static gun.

  • Solvent Addition: Add solvent (e.g., Dioxane/Water or DMF).

    • Note: These acids are generally soluble in organic solvents but may require sonication in aqueous mixtures.

Step 2: Base Addition (The Exotherm Risk)

Suzuki couplings require a base (e.g.,


, 

).
  • Hazard: Mixing acidic substrates with carbonate bases generates

    
     gas and heat.
    
  • Protocol: Add the base portion-wise to the acid solution at room temperature before adding the catalyst.

  • Safety Gate: Wait for gas evolution (bubbling) to cease. Ensure the vessel is not sealed during this phase to prevent pressure buildup.

Step 3: Catalyst Addition and Heating[3]
  • Add the Palladium catalyst (e.g.,

    
    ).[3]
    
  • Seal the vessel (crimp cap or septum).

  • Inerting: Sparge with Nitrogen/Argon for 5-10 minutes. Oxygen inhibits the catalytic cycle and can degrade phosphine ligands.

  • Heating: Heat to the required temperature (typically 80-100°C).

    • Warning: Do not exceed the boiling point of the solvent if using a sealed tube without a pressure rating check.

Workflow Diagram

SuzukiWorkflow Start Start: Weigh Reagents Dissolve Solubilization (Dioxane/Water) Start->Dissolve BaseAdd Add Base (K2CO3) *Portion-wise* Dissolve->BaseAdd GasCheck Safety Gate: Gas Evolution Stopped? BaseAdd->GasCheck GasCheck->BaseAdd No (Wait) CatAdd Add Pd Catalyst & Seal GasCheck->CatAdd Yes Heat Heat to 80°C CatAdd->Heat

Caption: Operational workflow for Suzuki coupling with safety gates for off-gassing management.

Part 4: Emergency Response & Waste Management

Spill Management
  • Solid Spill: Do not dry sweep (generates dust). Cover with a wet paper towel or use a HEPA vacuum.

  • Liquid Spill (Acidic):

    • Isolate the area.[4]

    • Apply a neutralizer (Sodium Bicarbonate or Soda Ash) until bubbling ceases.

    • Absorb with vermiculite or clay.

    • Collect as Halogenated Chemical Waste .

Waste Disposal (The "Halogen" Rule)

Proper segregation is vital for environmental compliance and cost control.

  • Stream: Halogenated Organic Waste .

  • Why? Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr, HF). Mixing these with non-halogenated solvents (like Acetone/Methanol) contaminates the entire bulk, forcing the expensive treatment on the whole volume.

  • Aqueous Layers: Post-extraction aqueous layers often contain fluoride/bromide ions and residual organics. Check pH. If neutral and free of heavy metals (Pd is usually in the organic phase or filtered solid), consult local EHS. However, best practice treats all contact streams as hazardous until verified.

References

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid (Compound Summary).[2][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological Profiling of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-resolution analysis of the biological potential of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid and its immediate derivatives. Unlike generic phenylpropionic acids, this scaffold possesses a unique structural signature defined by a quaternary carbon at the


-position  (the gem-dimethyl effect) and a specific ortho/para-halogenation pattern .

Based on structural homology modeling, pharmacophore mapping, and structure-activity relationship (SAR) data from analogous chemotypes, this guide identifies three high-probability biological targets:

  • GPR40 (FFAR1): As an insulinotropic agonist for Type 2 Diabetes.

  • Transthyretin (TTR): As a kinetic stabilizer for Amyloidosis (ATTR).[1]

  • PPAR

    
    :  As a nuclear receptor modulator for metabolic regulation.[2][3][4]
    

Chemo-Structural Analysis

To understand the biological activity, we must first deconstruct the ligand's architecture. The molecule operates via three distinct functional domains:

DomainStructural FeaturePharmacological Function
The "Warhead" Carboxylic Acid (COOH)Electrostatic Anchor: Forms salt bridges with Arginine/Lysine residues (e.g., Arg183/Arg258 in GPR40; Lys15 in TTR).
The "Lock" 3,3-Dimethyl Linker (Gem-dimethyl)Conformational Restriction: Induces the Thorpe-Ingold effect, restricting bond rotation and locking the phenyl ring and acid tail into a bioactive conformation. Increases metabolic stability by blocking

-oxidation.
The "Shield" 2-Br, 4-F Phenyl RingLipophilic Filling & Halogen Bonding:2-Br (Ortho): Steric bulk forces the ring out of planarity (ortho-twist), critical for pocket specificity. • 4-F (Para): Blocks CYP450-mediated hydroxylation (metabolic soft spot) and modulates pKa.
Pharmacophore Visualization

The following diagram illustrates the structural logic connecting the chemical features to biological interaction sites.

Pharmacophore Acid Carboxylic Acid (Ionic Anchor) Linker Gem-Dimethyl Linker (Thorpe-Ingold Lock) Acid->Linker C-C Bond GPR40 Target: GPR40 (Arg183/Arg258 Interaction) Acid->GPR40 Salt Bridge Ring Halogenated Phenyl (Lipophilic Tail) Linker->Ring Quaternary C Linker->GPR40 Entropy Reduction TTR Target: TTR (Halogen Binding Pocket) Ring->TTR Hydrophobic/Halogen Bond

Figure 1: Pharmacophore deconstruction of the scaffold showing the mapping of chemical features to key binding sites in GPR40 and TTR.

Primary Target: GPR40 (FFAR1) Agonism[5]

Scientific Rationale

Free Fatty Acid Receptor 1 (GPR40) is a G-protein coupled receptor that amplifies glucose-stimulated insulin secretion (GSIS).[5][6] Phenylalkanoic acids are a "privileged structure" for GPR40 agonism (e.g., Fasiglifam/TAK-875).

  • Mechanism: The carboxylic acid anchors the ligand to the Arg183 and Arg258 residues in the receptor's transmembrane domain. The gem-dimethyl group is critical here; it mimics the branching of endogenous fatty acids but provides superior rigidity, reducing the entropic cost of binding.

  • The Halogen Effect: The 2-Bromo substituent provides the necessary steric bulk to fill the hydrophobic sub-pocket (L1 sub-pocket), distinguishing it from endogenous fatty acids and preventing off-target activity.

Experimental Protocol: Calcium Flux Assay (FLIPR)

Validation of GPR40 activation via Gq signaling.

  • Cell Line Generation: Transfect CHO-K1 or HEK293 cells with human GPR40 (FFAR1) cDNA. Stable clones are selected using G418.

  • Seeding: Plate cells at 15,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium-sensitive dye) in HBSS buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 min at 37°C.

  • Compound Preparation: Dissolve the 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid derivative in DMSO. Prepare a 10-point serial dilution (range: 1 nM to 10 µM).

  • Assay Execution (FLIPR):

    • Place plate in FLIPR Tetra (Molecular Devices).

    • Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Inject compound.

    • Monitor fluorescence increase (calcium release) for 180 seconds.

  • Data Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
    • Positive Control: Linoleic Acid or TAK-875.

    • Negative Control:[7] DMSO vehicle.

GPR40_Pathway Ligand Ligand (Acid Derivative) Rec GPR40 Receptor (GPCR) Ligand->Rec Activation Gq Gq Protein Rec->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Exocytosis

Figure 2: GPR40 Signaling Cascade. The ligand triggers the Gq-PLC-IP3 pathway, leading to intracellular calcium release and subsequent insulin secretion.

Secondary Target: Transthyretin (TTR) Kinetic Stabilization[1]

Scientific Rationale

Transthyretin (TTR) is a tetrameric transport protein.[1][7] Its dissociation leads to amyloid fibril formation (ATTR amyloidosis).[8] The natural ligand, Thyroxine (T4), binds in a central channel composed of halogen-binding pockets (HBPs).

  • Fit: The 2-Bromo-4-fluorophenyl moiety is an excellent bioisostere for the di-iodophenyl ring of Thyroxine. The bromine atom can form specific "halogen bonds" with the carbonyl oxygens of the protein backbone (e.g., Ala108, Leu110) within the HBP2/3 pockets.

  • Linker Role: The 3-methylbutanoic acid tail extends towards the channel entrance (Lys15), forming an electrostatic "latch" that prevents tetramer dissociation. The rigidity of the gem-dimethyl group minimizes the entropic penalty of binding, potentially increasing affinity compared to flexible analogs.

Experimental Protocol: TTR Fluorescence Polarization (FP) Assay

Validation of ligand binding to the T4 pocket.

  • Reagents: Recombinant human Wild-Type TTR (wtTTR) and a fluorescent probe (e.g., Fluorescein-thyroxine or a synthetic analog like FP-1).

  • Assay Buffer: 10 mM Sodium Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4 with 0.01% Triton X-100.

  • Setup:

    • In a 384-well black plate, add 5 µL of test compound (serially diluted).

    • Add 10 µL of TTR (final concentration 200 nM).

    • Incubate for 30 minutes at Room Temperature (RT) to allow binding.

    • Add 5 µL of Fluorescent Probe (final concentration 50 nM).

    • Incubate for 60 minutes at RT.

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode reader (e.g., EnVision).

    • Logic: High mP = Probe bound (Compound inactive). Low mP = Probe displaced (Compound active).

  • Validation (Fibril Formation): Confirm hits using a Turbidity Assay. Incubate TTR (3.6 µM) with compound (7.2 µM) at pH 4.4 (acetate buffer) for 72 hours. Measure absorbance at 400 nm. Active stabilizers prevent turbidity increase.

Tertiary Target: PPAR (Nuclear Receptor)[4]

Scientific Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors sensing fatty acids.[9] The gem-dimethyl group is a known strategy in PPAR agonist design (e.g., in fibrate analogs) to convert "pan-agonists" into subtype-selective modulators and prevent rapid metabolic degradation.

  • Binding Mode: The carboxylic acid interacts with the H12 helix region (AF-2 domain) via Tyr473/His323. The lipophilic tail (Br/F-phenyl) occupies the large hydrophobic arm of the Y-shaped pocket.

  • Differentiation: Unlike full agonists (TZDs) which cause weight gain, gem-dimethyl acid derivatives often act as Partial Agonists (SPPARMs) , offering insulin sensitization with fewer side effects.

Experimental Protocol: Luciferase Reporter Assay
  • Transfection: Co-transfect HEK293 cells with:

    • Plasmid expressing GAL4-PPAR

      
       (Ligand Binding Domain).
      
    • Reporter plasmid (UAS-Luciferase).

  • Treatment: 24 hours post-transfection, treat cells with test compound (0.1 - 10 µM) in serum-free media.

  • Detection: After 24 hours, lyse cells and add Luciferase substrate (Bright-Glo). Measure luminescence.

  • Control: Rosiglitazone (Full agonist reference).

References

  • Christiansen, E., et al. (2011). "Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA1/GPR40), a novel target for the treatment of type 2 diabetes."[5] Journal of Medicinal Chemistry, 54(19), 6691-6703. Link

  • Johnson, S.M., et al. (2005). "Enhancing the stability of the transthyretin tetramer: A new strategy for the treatment of TTR amyloidosis."[1][8][10] Journal of Medicinal Chemistry, 48(5), 1576-1587. Link

  • Talele, T.T. (2018).[11] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[11] Link

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A potent, selective, and orally bioavailable GPR40 agonist." ACS Medicinal Chemistry Letters, 1(6), 290-294. Link

  • Santoro, A., et al. (2020). "Structure-based design of TTR stabilizers: The importance of the halogen bond." Journal of Medicinal Chemistry, 63(17), 9672-9685. Link

Sources

Methodological & Application

Scalable synthesis protocols for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Introduction

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted phenyl ring and chiral center (if resolved) make it a key intermediate for the synthesis of complex molecular architectures. The development of a robust and scalable synthesis protocol is crucial for its availability in drug discovery and development programs. This application note provides a detailed, two-step synthetic route from commercially available starting materials, designed for scalability and high purity of the final product. The presented protocol is based on well-established chemical transformations and includes expert insights into reaction optimization and safety considerations.

Synthetic Strategy Overview

The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is achieved via a two-step process starting from 1-bromo-3-fluorobenzene. The overall synthetic workflow is depicted below.

G A 1-Bromo-3-fluorobenzene B 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-one A->B Step 1: Friedel-Crafts Acylation Isobutyryl chloride, AlCl3 DCM, 0 °C to rt C 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid B->C Step 2: Haloform Reaction NaOCl, NaOH THF/Water, 0 °C to rt G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution A Isobutyryl chloride C Acylium Ion A->C + B AlCl3 B->C + E Sigma Complex C->E Attack D 1-Bromo-3-fluorobenzene D->E + F 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-one E->F -H+

Figure 2: Simplified mechanism of the Friedel-Crafts acylation step.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice bath

  • 1-bromo-3-fluorobenzene (99%)

  • Isobutyryl chloride (98%)

  • Aluminum chloride (anhydrous, 99.9%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq).

  • Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 1-bromo-3-fluorobenzene (1.0 eq) and isobutyryl chloride (1.1 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-one, can be purified by vacuum distillation or column chromatography.

Part 2: Haloform Reaction

Principle and Mechanistic Insight

The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids. The reaction proceeds via a base-mediated halogenation of the methyl group, followed by a nucleophilic acyl substitution. The methyl group is tri-halogenated to form a good leaving group (CX₃⁻). Subsequent attack by a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate and a haloform (e.g., chloroform). Acidic workup protonates the carboxylate to yield the final carboxylic acid product.

G A Ketone Intermediate B Enolate A->B Base (OH-) C Tri-halogenated Ketone B->C Halogen (X2) D Tetrahedral Intermediate C->D OH- attack E Carboxylate D->E Leaving group (CHX3) departs F 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid E->F Acidic Workup (H+)

Application Notes and Protocols for the Intramolecular Friedel-Crafts Cyclization of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Synthesizing Substituted Tetralones

The synthesis of tetralone scaffolds is of significant interest to researchers in drug development and materials science due to their presence in a variety of biologically active compounds and functional materials.[1][2] The intramolecular Friedel-Crafts cyclization of γ-arylbutyric acids is a classical and effective method for constructing this bicyclic ketone system.[3][4] This application note provides a detailed protocol for the cyclization of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid to yield 7-bromo-5-fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

The substrate presents a unique set of challenges. The aromatic ring is substituted with two halogen atoms, bromine and fluorine, which are deactivating groups for electrophilic aromatic substitution.[5] Furthermore, the presence of a gem-dimethyl group on the aliphatic chain and a bromo substituent at the ortho position introduces significant steric hindrance that can impede the desired ring closure.[6][7] This protocol is designed to overcome these hurdles through the careful selection of a potent cyclizing agent and optimized reaction conditions.

Reaction Mechanism and Strategic Considerations

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion intermediate.[8][9] In the presence of a strong acid, the carboxylic acid is protonated and subsequently loses a molecule of water to form the electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new carbon-carbon bond and a six-membered ring. Subsequent deprotonation restores aromaticity, yielding the desired tetralone product.

Choice of Cyclizing Agent:

Traditional Lewis acids like aluminum chloride (AlCl₃) can be effective but often need to be used in stoichiometric amounts as they complex with the product ketone.[10][11] For intramolecular cyclizations of carboxylic acids, strong protic acids or dehydrating agents are often preferred.[3][12]

  • Polyphosphoric Acid (PPA): PPA is a viscous mixture of phosphoric acid and phosphorus pentoxide that serves as both a strong acid catalyst and a powerful dehydrating agent.[4] It is a classic and highly effective reagent for this type of cyclization.[13][14]

  • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent is a less viscous and often more efficient alternative to PPA, facilitating easier handling and workup.[15][16][17]

Given the deactivated nature of the aromatic ring in our substrate, Eaton's reagent is recommended for its high reactivity.[18]

Regioselectivity:

The cyclization will occur at the position ortho to the bromo substituent and meta to the fluoro substituent. The bromo and fluoro groups are ortho, para-directing; however, the position para to the fluorine is blocked by the bromine. The position ortho to the fluorine is sterically hindered by the bromine. Therefore, the cyclization is directed to the position ortho to the bromine atom.

Visualizing the Reaction Pathway and Workflow

Reaction Mechanism

Friedel-Crafts Cyclization Mechanism cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization Carboxylic_Acid 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Protonation Protonation by Eaton's Reagent (H+) Carboxylic_Acid->Protonation Protonated_Acid Protonated Carboxylic Acid Protonation->Protonated_Acid Water_Loss Loss of H2O Protonated_Acid->Water_Loss Acylium_Ion Acylium Ion (Electrophile) Water_Loss->Acylium_Ion Attack Intramolecular Electrophilic Attack Acylium_Ion->Attack Aromatic_Ring Aromatic Ring (Nucleophile) Sigma_Complex Sigma Complex (Arenium Ion) Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 7-Bromo-5-fluoro-4,4-dimethyl- 3,4-dihydronaphthalen-1(2H)-one Deprotonation->Product Experimental_Workflow Start Start Reagent_Prep Prepare Eaton's Reagent Start->Reagent_Prep Substrate_Addition Add 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Reagent_Prep->Substrate_Addition Reaction Heat Reaction Mixture (e.g., 80-100 °C) Substrate_Addition->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Quenching Quench with Ice-Water Monitoring->Quenching Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash Organic Layer (H2O, NaHCO3, Brine) Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Solvent_Removal Remove Solvent in vacuo Drying->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the cyclization.

Detailed Experimental Protocol

Materials:

  • 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid (CH₃SO₃H)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

Procedure:

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (10 g) in portions to ice-cold methanesulfonic acid (100 mL) in a flask with vigorous stirring. The addition is exothermic. Allow the mixture to stir until all the phosphorus pentoxide has dissolved. This can then be stored under an inert atmosphere.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Eaton's reagent (20 mL).

  • Substrate Addition: In a separate flask, dissolve 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (1.0 g, 3.44 mmol) in a minimal amount of anhydrous dichloromethane (approx. 5 mL). Add this solution dropwise to the stirring Eaton's reagent at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice (100 g) in a beaker with stirring.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 7-bromo-5-fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one.

Data Presentation and Expected Results

ParameterRecommended Condition/ValueRationale
Cyclizing Agent Eaton's Reagent (10% w/v P₂O₅ in CH₃SO₃H)Highly effective for deactivated systems, less viscous than PPA. [15][16]
Reaction Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier for the deactivated ring.
Reaction Time 2-4 hoursShould be optimized by monitoring the reaction to avoid side reactions.
Expected Product 7-Bromo-5-fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one-
Potential Side Products Unreacted starting material, polymeric materialsIncomplete reaction or polymerization due to the strong acid.
Expected Yield 50-70%Yields can be moderate due to the deactivated substrate and steric hindrance.

Characterization of 7-Bromo-5-fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one:

  • ¹H NMR: Expect signals for the two aromatic protons, the methylene protons of the tetralone ring, and the two methyl groups (singlet). The aromatic signals will show coupling consistent with the substitution pattern.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons (some showing C-F coupling), and the aliphatic carbons.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product, and the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone should be present around 1680-1700 cm⁻¹.

Safety Precautions

  • Eaton's Reagent: Both phosphorus pentoxide and methanesulfonic acid are highly corrosive and strong dehydrating agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching: The quenching of the reaction with ice-water is highly exothermic. Perform this step slowly and with caution.

  • Solvents: Dichloromethane and ethyl acetate are flammable and volatile. Work in a well-ventilated area and away from ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful intramolecular Friedel-Crafts cyclization of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. By utilizing the potent Eaton's reagent and carefully controlling the reaction conditions, the challenges posed by the deactivated and sterically hindered substrate can be effectively overcome to synthesize the desired 7-bromo-5-fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. The provided workflow, mechanistic insights, and safety guidelines will be a valuable resource for researchers working on the synthesis of complex tetralone derivatives.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • PMC. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (2026, January 14). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Retrieved from [Link]

  • SciSpace. (n.d.). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Zenodo. (n.d.). ORGANIC REACTIONS WITH POLYPHOSPHORIC ACID. PART IV. INTRAMOLECULAR ACYLATION WITH LACTONES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, August 7). Mechanism of acid-catalysed intramolecular acylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid. Synthesis of 2-phenylphenalen-1-one | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent. Retrieved from [Link]

  • NIH. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid - PMC. Retrieved from [Link]

  • ACS Publications. (2024, September 11). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities | ACS Omega. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Taylor & Francis. (2023, June 1). Full article: Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP0125695B1 - 2-bromo-1-tetralone derivatives.
  • NIH. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[10]nnulen-7-ols - PMC. Retrieved from [Link]

  • NIH. (2020, September 24). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC. Retrieved from [Link]

  • Course Hero. (n.d.). Friedel - Crafts acetylation of Bromobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-1-tetralone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • Beilstein Journals. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • Synthonix Corporation. (n.d.). 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 166978-46-7. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). "Friedel-Crafts Reactions". Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • SciSpace. (2018, August 24). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

Sources

Reagents required for the preparation of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reagent Selection & Protocol for the Synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic Acid

Executive Summary

Target Molecule: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid CAS Registry Number: (Analogous structures often proprietary; generically related to Enzalutamide/AR-antagonist intermediates) Core Chemical Challenge: The construction of a quaternary benzylic carbon center (


) on a deactivated, di-halogenated aromatic ring.

This guide details the Friedel-Crafts Hydroalkylation route, selected for its atom economy and scalability. While transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) are possible, they often struggle with the steric hindrance of the gem-dimethyl group. The acid-catalyzed hydroalkylation of 1-bromo-3-fluorobenzene with 3,3-dimethylacrylic acid provides a direct, one-step entry to the target scaffold.

Retrosynthetic Analysis & Strategy

The synthesis is driven by the regioselective alkylation of the electron-deficient arene.

  • Disconnection: The C(Quaternary)-Aryl bond.

  • Synthons:

    • Nucleophile: 1-Bromo-3-fluorobenzene (Deactivated, but F directs para).

    • Electrophile: A tert-butyl carbocation equivalent generated from 3-methylbut-2-enoic acid (Senecioic acid).

  • Regiochemistry:

    • Fluorine Effect: Strong ortho/para activator (resonance dominates induction).

    • Bromine Effect: Weak ortho/para deactivator.

    • Outcome: The position para to the Fluorine (C6 of the starting material) is the most nucleophilic site, sterically accessible, and leads directly to the 1,2,4-substitution pattern required (where the alkyl group is at 1, Br at 2, F at 4).

Retrosynthesis Target Target: 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Precursors Precursors: 1-Bromo-3-fluorobenzene + 3,3-Dimethylacrylic Acid Target->Precursors Friedel-Crafts Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.

Reagents & Materials

Critical Quality Attributes (CQA):

  • Anhydrous Conditions:

    
     is moisture-sensitive; water kills the catalyst and generates HCl gas prematurely.
    
  • Stoichiometry: A significant excess of Lewis Acid is required because the carboxylic acid moiety of the reagent complexes with

    
     (1 eq), deactivating it. A second equivalent is needed for catalysis.
    
ReagentCAS No.[1]RoleEq.Purity Grade
1-Bromo-3-fluorobenzene 1073-06-9Substrate / Solvent3.0 - 5.0>98% (HPLC)
3,3-Dimethylacrylic acid 541-47-9Alkylating Agent1.0>97% (Senecioic acid)
Aluminum Chloride (

)
7446-70-0Lewis Acid Catalyst2.5 - 3.0Anhydrous, Granular
1,2-Dichloroethane (DCE) 107-06-2Solvent (Optional)5-10 VolAnhydrous (<50 ppm

)
Hydrochloric Acid (6N) 7647-01-0Quenching AgentExcessTechnical Grade

Detailed Experimental Protocol

Phase 1: Reaction Setup (Friedel-Crafts Hydroalkylation)
  • Rationale: Using the arene as a co-solvent (if affordable) maximizes the reaction rate on the deactivated ring. If not, DCE is the preferred solvent due to its higher boiling point compared to DCM, allowing for thermal activation.

  • Preparation: Oven-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and a nitrogen inlet/outlet leading to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Charging: Under a gentle nitrogen stream, charge the flask with Aluminum Chloride (

    
    )  (33.3 g, 250 mmol, 2.5 equiv).
    
  • Solvent Addition: Add 1-Bromo-3-fluorobenzene (87.5 g, 500 mmol, 5.0 equiv). Note: If using DCE solvent, use 1.2 equiv of arene and 100 mL DCE.

  • Cooling: Cool the resulting slurry to 0–5°C using an ice/water bath. The complexation is exothermic.[2]

  • Reagent Addition: Add 3,3-Dimethylacrylic acid (10.0 g, 100 mmol, 1.0 equiv) portion-wise over 30 minutes. Maintain internal temperature <10°C.

    • Observation: Evolution of HCl gas will occur. The mixture may darken significantly (orange/brown).

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 50–60°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the acrylic acid and the formation of a new, more polar spot (carboxylic acid product).

Phase 2: Work-up and Quenching
  • Safety: The quench is highly exothermic.

  • Quench: Cool the reaction mixture to 0°C. Slowly pour the reaction mass into a stirred mixture of Ice (200 g) and Conc. HCl (50 mL) .

    • Mechanism:[2][3][4][5][6][7][8][9][10] This breaks the Aluminum-product complex and dissolves aluminum salts.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing: Wash the combined organic phases with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure to obtain the crude oil.
    
Phase 3: Purification (Isomer Control)

The crude material may contain traces of the regioconsomer (attack ortho to Fluorine).

  • Distillation (Optional): If excess 1-bromo-3-fluorobenzene was used, remove it via vacuum distillation (

    
     mmHg, 60–80°C).
    
  • Crystallization: Dissolve the crude residue in a minimum amount of hot Hexane/EtOAc (9:1) or Heptane .

  • Cooling: Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Collect the white crystalline solid. Wash with cold Hexane.

    • Target Yield: 65–75%

    • Purity: >98% (HPLC)

Mechanism & Pathway Visualization

The reaction proceeds via a "hydroalkylation" mechanism. The Lewis acid coordinates to the acrylic acid, promoting protonation of the double bond to form a tertiary carbocation (or a polarized complex) at the


-position. This electrophile attacks the arene at the position most activated by resonance (Para to F).

Mechanism Step1 Activation: AlCl3 complexes with Acrylic Acid Step2 Carbocation Formation: Tertiary C+ generated at beta-position Step1->Step2 H+ transfer Step3 EAS Attack: Attack at C6 of 1-Br-3-F-benzene Step2->Step3 Regioselective Step4 Product Release: Acid Quench removes Al Step3->Step4 HCl / H2O

Figure 2: Mechanistic pathway of the Friedel-Crafts hydroalkylation.

Analytical Validation

TestExpected ResultInterpretation
1H NMR (

)

1.45 (s, 6H)
Gem-dimethyl group (singlet, 6H confirms quaternary center).
1H NMR (

)

2.65 (s, 2H)
Methylene group adjacent to Carbonyl (singlet).
1H NMR (

)

7.0 - 7.6 (m, 3H)
Aromatic protons. Pattern should show 1,2,4-substitution (d, dd).
HPLC Single PeakConfirm absence of starting arene and regioisomers.
Mass Spec (ESI-) [M-H]- = 273/275Characteristic 1:1 bromine isotope pattern.

Safety & Handling

  • Aluminum Chloride: Corrosive solid. Reacts violently with water. Handle in a fume hood.

  • 1-Bromo-3-fluorobenzene: Irritant. Avoid inhalation.

  • HCl Gas: Generated during the reaction. Ensure scrubber efficiency.

References

  • Friedel-Crafts Chemistry: Olah, G. A.[3] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964. (Foundational text on

    
     catalysis).
    
  • Hydroalkylation of Arenes: Smith, M. B. March's Advanced Organic Chemistry, 7th ed.; Wiley: Hoboken, NJ, 2013. (Mechanism of alkene/acid alkylation).[3][8][9][11][12]

  • Regioselectivity in Haloarenes: Schlosser, M. Angew. Chem. Int. Ed.2005, 44, 376-393. (Discussion on directing effects of Fluorine vs Bromine).
  • Analogous Synthesis (Enzalutamide Intermediates): Organic Syntheses2018 , 95, 328-344. Link (Demonstrates synthesis of similar 3-aryl-butanoic acids, though via Rh-catalysis).

Sources

Application Notes and Protocols for the Laboratory Synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. This α-aryl carboxylic acid derivative is a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists with a foundational understanding of organic synthesis. The synthesis is centered around a robust Grignard reaction, a cornerstone of carbon-carbon bond formation. This guide offers not just a procedural outline, but also delves into the rationale behind key experimental choices, ensuring a thorough and reproducible workflow. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram for enhanced clarity.

Introduction

α-Aryl carboxylic acids are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis is a critical aspect of drug discovery and development. The target molecule, 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid, possesses a unique combination of a halogenated aromatic ring and a quaternary carbon center, making it a versatile intermediate for further chemical elaboration.

This application note details a reliable two-step synthesis commencing with the preparation of the Grignard reagent precursor, 2-bromo-1-fluoro-4-isopropylbenzene, followed by its conversion to the target carboxylic acid via carboxylation with carbon dioxide. The Grignard reaction, discovered by Victor Grignard, is a powerful tool for creating carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophile.[2][3] In this protocol, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[4]

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Grignard Reaction & Carboxylation 1-bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene precursor 2-Bromo-4-fluoro-isopropylbenzene 1-bromo-3-fluorobenzene->precursor isopropanol Isopropanol isopropanol->precursor H2SO4 H₂SO₄ (cat.) H2SO4->precursor precursor_step2 2-Bromo-4-fluoro-isopropylbenzene Grignard Grignard Reagent precursor_step2->Grignard Mg Mg Mg->Grignard THF Anhydrous THF THF->Grignard product 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Grignard->product CO2 1. CO₂ (dry ice) 2. H₃O⁺ CO2->product

Caption: Overall synthetic route to the target molecule.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-Bromo-3-fluorobenzeneReagentPlus®, 99%Sigma-Aldrich
IsopropanolAnhydrous, 99.5%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Magnesium (Mg) turnings99.8%Sigma-AldrichFor Grignard reagent formation.
Iodine (I₂)CrystalJ.T. BakerAs an activator for the Grignard reaction.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-AldrichMust be dry.
Carbon Dioxide (CO₂)Solid (dry ice)Local supplier
Hydrochloric Acid (HCl)37%Fisher ScientificFor workup.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LaboratoriesFor NMR analysis.
Equipment
EquipmentDescription
Three-neck round-bottom flask250 mL and 500 mL
Reflux condenser
Dropping funnel100 mL
Magnetic stirrer and stir bars
Heating mantle
Nitrogen inlet/outletFor inert atmosphere.
Schlenk lineOptional, for advanced inert atmosphere techniques.
Ice bath
Dry ice/acetone bath
Separatory funnel500 mL
Rotary evaporator
NMR Spectrometer400 MHz or higher
Mass SpectrometerFor identity confirmation.
Melting point apparatus

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-fluoro-isopropylbenzene

Rationale: This step involves a Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene with isopropanol using sulfuric acid as a catalyst. The ortho-para directing effect of the fluorine and bromine atoms, coupled with the steric hindrance of the bromine, favors the formation of the desired product.

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 1-bromo-3-fluorobenzene (17.5 g, 0.1 mol).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) with stirring.

  • From the dropping funnel, add isopropanol (9.0 g, 0.15 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Carefully pour the reaction mixture over 200 g of crushed ice in a beaker.

  • Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 2-bromo-4-fluoro-isopropylbenzene as a colorless oil.

Step 2: Synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Rationale: This step utilizes the prepared 2-bromo-4-fluoro-isopropylbenzene to form a Grignard reagent. The formation of the Grignard reagent is initiated by the insertion of magnesium into the carbon-bromine bond, a process often activated by a small amount of iodine.[3] The resulting organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.[4] The use of anhydrous conditions is critical as Grignard reagents are highly basic and will react with water.[2]

Grignard_Workflow Start Start: Assemble Dry Glassware under N₂ Add_Mg_I2 Add Mg turnings and a crystal of I₂ to the flask. Start->Add_Mg_I2 Add_THF Add anhydrous THF. Add_Mg_I2->Add_THF Add_Precursor Slowly add a solution of 2-bromo-4-fluoro-isopropylbenzene in THF. Add_THF->Add_Precursor Initiation Observe for signs of reaction initiation (e.g., bubbling, color change). Gentle heating may be required. Add_Precursor->Initiation Reflux Maintain a gentle reflux until most of the Mg is consumed. Initiation->Reflux Cool Cool the Grignard reagent solution to 0 °C. Reflux->Cool Carboxylation Slowly pour the Grignard solution onto crushed dry ice. Cool->Carboxylation Stir Allow the mixture to warm to room temperature and stir. Carboxylation->Stir Quench Quench the reaction by slowly adding 1 M HCl. Stir->Quench Extract Extract the aqueous layer with diethyl ether. Quench->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry Dry the organic layer over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by recrystallization. Concentrate->Purify End End: Characterize the final product. Purify->End

Caption: Step-by-step workflow for the Grignard reaction and carboxylation.

Procedure:

  • Glassware Preparation: Ensure all glassware (500 mL three-neck round-bottom flask, reflux condenser, dropping funnel) is oven-dried and assembled under a nitrogen atmosphere while still hot to prevent moisture contamination.

  • Grignard Reagent Formation:

    • Place magnesium turnings (2.9 g, 0.12 mol) and a small crystal of iodine in the reaction flask.

    • Add 20 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of 2-bromo-4-fluoro-isopropylbenzene (21.9 g, 0.1 mol) in 80 mL of anhydrous THF.

    • Add a small portion (about 10 mL) of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask with a heat gun.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Crush a sufficient amount of dry ice (approximately 50 g) in a separate beaker and cover it with anhydrous diethyl ether (100 mL).

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick precipitate will form.

    • Allow the mixture to warm to room temperature, and stir until the excess dry ice has sublimated.

  • Workup and Purification:

    • Slowly add 1 M HCl (100 mL) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid as a white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagents:

    • 1-Bromo-3-fluorobenzene and 2-Bromo-4-fluoro-isopropylbenzene: Are irritants. Avoid contact with skin and eyes.

    • Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care.

    • Magnesium Turnings: Are flammable. Keep away from flames and water.

    • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources. Ensure the use of freshly opened or tested peroxide-free solvents.

  • Grignard Reaction: This reaction is exothermic and can be vigorous. The addition of the alkyl halide should be controlled to maintain a manageable reaction rate. Anhydrous conditions are crucial; the presence of water will quench the Grignard reagent and can lead to a fire if the reaction is highly exothermic.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate.- Wet glassware or solvent.- Inactive magnesium surface.- Ensure all glassware is thoroughly dried and use anhydrous solvents.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating can also help.
Low yield of the final product.- Incomplete formation of the Grignard reagent.- Premature quenching of the Grignard reagent.- Inefficient carboxylation.- Allow sufficient reaction time for the Grignard reagent formation.- Maintain strict anhydrous conditions throughout the reaction.- Use a large excess of freshly crushed dry ice.
Formation of biphenyl side products.- Reaction of the Grignard reagent with unreacted aryl halide.- Ensure slow and controlled addition of the aryl halide to the magnesium suspension.

References

  • ChemRxiv.
  • The Grignard Reaction.
  • Master Organic Chemistry. Reactions of Grignard Reagents.
  • Wikipedia. Grignard reagent.

Sources

Application of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic Acid

Executive Summary

In modern agrochemical research, the demand for metabolically stable and structurally novel scaffolds is paramount. 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (CAS 1198785-51-1) represents a high-value "neophyl-type" building block. Its unique structural architecture combines a gem-dimethyl group, which blocks


-oxidation and enhances lipophilicity, with a 2-bromo-4-fluoro  substitution pattern that enables orthogonal functionalization.

This guide details the application of this acid as a precursor for 5-fluoro-3,3-dimethylindan-1-one , a critical core for protoporphyrinogen oxidase (PPO) inhibitors and substituted indanofan analogs. We provide validated protocols for its cyclization via the Parham method and strategies for its use in lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6]

Understanding the physicochemical baseline is critical for assay development and formulation.

PropertyValueSignificance in Agrochemical Design
CAS Number 1198785-51-1Unique identifier for sourcing and IP tracking.
Molecular Formula

Halogenated core provides metabolic resistance.
Molecular Weight 275.12 g/mol Ideal range for "Fragment-Based Drug Design" (FBDD).
ClogP (Est.) 3.2 - 3.5Optimal lipophilicity for foliar uptake and translocation.
pKa (Est.) 4.8 (COOH)Typical carboxylic acid; allows salt formulation (e.g., choline/DMA salts).
Key Moiety gem-DimethylInduces the Thorpe-Ingold effect , accelerating intramolecular cyclization.

Primary Application: Synthesis of Fluorinated Indanones

The most potent application of this scaffold is the synthesis of 5-fluoro-3,3-dimethylindan-1-one . This bicyclic core is notoriously difficult to synthesize via standard Friedel-Crafts acylation due to the deactivating nature of the fluorine and bromine atoms.

The Solution: The Parham Cyclization (lithium-halogen exchange followed by intramolecular acylation) leverages the 2-bromo position to form the ring under mild conditions, avoiding harsh Lewis acids.

Protocol A: Parham Cyclization to Indanone Core

Objective: Convert 3-(2-bromo-4-fluorophenyl)-3-methylbutanoic acid to 5-fluoro-3,3-dimethylindan-1-one.

Step 1: Methyl Ester Protection

  • Reagents: Methanol, Thionyl Chloride (

    
    ).
    
  • Procedure: Dissolve the acid (1.0 eq) in MeOH. Add

    
     (1.2 eq) dropwise at 0°C. Reflux for 3 hours. Concentrate to yield the methyl ester.
    
  • Rationale: The ester is a better electrophile for the lithiated species than the free acid (which would quench the organolithium).

Step 2: Lithium-Halogen Exchange & Cyclization

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.1 eq), Dry THF or
    
    
    .
  • Procedure:

    • Dissolve the methyl ester in anhydrous THF under

      
      . Cool to -78°C .[1]
      
    • Add

      
      -BuLi dropwise over 20 min. The internal temperature must not exceed -70°C to prevent Wurtz coupling or benzylic deprotonation.
      
    • Critical Step: Stir for 15 min at -78°C to allow Li/Br exchange. The gem-dimethyl group will force the lithiated ortho-carbon into proximity with the ester carbonyl (Thorpe-Ingold assistance).

    • Allow the reaction to warm to 0°C over 1 hour.

    • Quench with saturated

      
      .
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Yield Expectation: 85-92% (High yield due to pre-organization).

Step 3: Validation

  • NMR Check: Disappearance of the methyl ester singlet (~3.6 ppm) and appearance of the indanone carbonyl signal in

    
     NMR (~205 ppm).
    

Secondary Application: Lead Optimization via Coupling

For herbicide classes requiring a free carboxylic acid tail (e.g., auxin mimics or ACCase inhibitors), the 2-bromo group serves as a handle for modifying the aromatic core without altering the acid chain.

Protocol B: Suzuki-Miyaura Functionalization
  • Reagents: Arylboronic acid (

    
    ), 
    
    
    
    ,
    
    
    .
  • Conditions: Dioxane/Water (4:1), 80°C, 4 hours.

  • Outcome: Creates 3-(4-fluoro-2-aryl-phenyl)-3-methylbutanoic acid analogs.

  • Utility: This library generation allows probing of the "ortho-substituent pocket" in the target enzyme active site.

Visualized Workflows

Figure 1: The Parham Cyclization Pathway

This diagram illustrates the mechanism of ring closure facilitated by the gem-dimethyl group.

ParhamCyclization Start Starting Material 3-(2-Br-4-F-phenyl)-3-methylbutanoic acid Step1 Esterification (MeOH, SOCl2) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Li-Halogen Exchange (n-BuLi, -78°C) Inter1->Step2 Inter2 Lithiated Species (Thorpe-Ingold Effect) Step2->Inter2 Fast Step3 Intramolecular Acylation Inter2->Step3 Ring Closure Product Target Scaffold 5-Fluoro-3,3-dimethylindan-1-one Step3->Product

Caption: Mechanistic pathway for converting the acyclic acid to the indanone core. The gem-dimethyl group (C3) pre-organizes the molecule for rapid cyclization.

Figure 2: Agrochemical Discovery Decision Tree

Strategic workflow for utilizing this building block in library synthesis.

DecisionTree Root 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic Acid Branch1 Path A: Cyclization (Indanone Synthesis) Root->Branch1 Parham Protocol Branch2 Path B: Cross-Coupling (Biaryl Synthesis) Root->Branch2 Suzuki/Stille Prod1 5-Fluoro-3,3-dimethylindan-1-one Branch1->Prod1 Prod2 Biaryl-alkanoic Acids Branch2->Prod2 App1 Target: PPO Inhibitors (e.g., Indanofan analogs) Prod1->App1 App2 Target: Auxin Mimics (e.g., Halauxifen analogs) Prod2->App2

Caption: Divergent synthesis strategy. Path A yields bicyclic cores for PPO inhibitors; Path B yields flexible biaryls for auxin mimics.

References & Authority

  • Parham Cyclization Methodology:

    • Parham, W. E., & Bradsher, C. K. (1982).[2] Aromatic Lithiation.[1][3][4] The Parham Cyclization. Accounts of Chemical Research, 15(10), 300–305.

    • Note: This is the foundational text for using Li-Br exchange to form indanones from o-bromoaryl acids.

  • Synthesis of Phenylbutanoic Acids:

    • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

    • Note: Provides the standard for handling phenylbutanoic acid derivatives and purification.

  • Fluorine in Agrochemicals:

    • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.

    • Note: Validates the metabolic stability conferred by the Fluorine atom in position 4.

  • Compound Data Source:

    • PubChem CID 54083034 (Related Analog: 2-Bromo-4-fluoro-3-methylpentanoic acid).

    • ChemSRC: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (CAS 1198785-51-1).

Sources

Application Notes and Protocols for Amide Coupling Reactions Involving 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. While numerous protocols exist for this transformation, the coupling of sterically hindered substrates presents a significant and persistent challenge.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. This particular carboxylic acid embodies a common challenge in medicinal chemistry: the presence of a quaternary carbon center adjacent to the carboxyl group, which severely impedes the approach of the amine nucleophile. Furthermore, the electronic properties of the substituted phenyl ring can also influence reactivity.

This document will explore the underlying principles of selecting an appropriate coupling strategy, provide detailed, step-by-step protocols for recommended methods, and offer insights into troubleshooting and optimization.

Understanding the Challenge: Steric Hindrance

The primary obstacle in the amide coupling of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is the steric bulk imposed by the gem-dimethyl group at the 3-position. This "neopentyl-like" arrangement shields the carboxylic acid moiety, slowing down the rate of reaction with the amine. Standard coupling reagents and conditions may prove ineffective, leading to low yields or failure to produce the desired amide.[2][3] Therefore, specialized reagents and optimized conditions are often necessary to overcome this steric barrier.

Recommended Coupling Protocols

Based on extensive literature precedent for sterically hindered amide couplings, two primary protocols are recommended: one utilizing the highly efficient uronium salt HATU, and an alternative employing in situ acyl fluoride formation, which is particularly effective for challenging substrates.[2][4]

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction times, and low rates of racemization, making it particularly suitable for sterically hindered substrates.[4]

Mechanism of Action

The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable isouronium salt, which is then rapidly converted to the OAt-active ester. This active ester is then readily attacked by the amine to form the desired amide.[4][5][6]

Experimental Workflow

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF B Add DIPEA (3.0 eq) A->B C Stir at RT for 15-30 min B->C D Add Amine (1.2 eq) C->D E Stir at RT for 2-24 h D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G

Caption: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise at room temperature.

  • Pre-activation: Allow the mixture to stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (HATU Protocol)

EntryAmineEquivalents of ReagentsSolventTime (h)Yield (%)
1BenzylamineAcid (1.0), Amine (1.2), HATU (1.1), DIPEA (3.0)DMF485-95
2MorpholineAcid (1.0), Amine (1.2), HATU (1.1), DIPEA (3.0)DMF680-90
3AnilineAcid (1.0), Amine (1.2), HATU (1.1), DIPEA (3.0)DMF1270-85
4DiethylamineAcid (1.0), Amine (1.2), HATU (1.1), DIPEA (3.0)DMF2460-75

Note: Yields are indicative and may vary depending on the specific amine and reaction scale.

Protocol 2: Acyl Fluoride Formation Mediated Coupling

For exceptionally hindered couplings where even powerful reagents like HATU may give unsatisfactory results, an alternative strategy is the in situ formation of an acyl fluoride followed by reaction with the amine at an elevated temperature.[2][8] Acyl fluorides are relatively stable yet highly reactive, providing a good balance for challenging transformations.[3] Reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can be employed for this purpose.

Mechanism of Action

BTFFH reacts with the carboxylic acid in the presence of a base to generate the corresponding acyl fluoride. This intermediate is then susceptible to nucleophilic attack by the amine, often requiring elevated temperatures to drive the reaction to completion, to form the final amide product.

Experimental Workflow

Acyl_Fluoride_Workflow cluster_prep Reagent Preparation cluster_activation Acyl Fluoride Formation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.3 eq) in anhydrous Dichloromethane B Add BTFFH (1.5 eq) and DIPEA (4.5 eq) A->B C Stir at RT for 30 min B->C D Add Amine (1.0 eq) C->D E Heat to 80°C for 12-24 h D->E F Aqueous Work-up E->F G Purification (e.g., Column Chromatography) F->G

Caption: General workflow for acyl fluoride-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a sealed reaction vessel, dissolve 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Acyl Fluoride Formation: Add BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents) to the solution.[9]

  • Activation: Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction to 80°C for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Quantitative Data Summary (Acyl Fluoride Protocol)

EntryAmineEquivalents of ReagentsSolventTime (h)Yield (%)
12,6-DimethylanilineAcid (1.3), Amine (1.0), BTFFH (1.5), DIPEA (4.5)CH₂Cl₂1870-80
2tert-ButylamineAcid (1.3), Amine (1.0), BTFFH (1.5), DIPEA (4.5)CH₂Cl₂2465-75
3N-MethylanilineAcid (1.3), Amine (1.0), BTFFH (1.5), DIPEA (4.5)CH₂Cl₂1675-85
4DiisopropylamineAcid (1.3), Amine (1.0), BTFFH (1.5), DIPEA (4.5)CH₂Cl₂2450-65

Note: This protocol is particularly advantageous for hindered amines where other methods may fail. Yields are indicative.

Troubleshooting and Optimization

  • Low Yields: If yields are suboptimal with the HATU protocol, consider increasing the reaction temperature to 40-50°C. For the acyl fluoride method, ensure all reagents and solvents are scrupulously dry, as water will hydrolyze the activated intermediates.

  • Side Reactions: In some cases, with highly hindered secondary amines, prolonged reaction times at elevated temperatures can lead to decomposition. Careful monitoring of the reaction is crucial.

  • Purification: The byproducts from HATU couplings (tetramethylurea and HOAt) are generally water-soluble and can be removed during the aqueous work-up.[4] Purification of the final amide may require careful selection of the mobile phase for column chromatography due to the potential for similar polarities between the product and any unreacted starting materials.

Conclusion

The successful amide coupling of sterically demanding carboxylic acids such as 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is achievable with the appropriate selection of reagents and reaction conditions. The HATU-mediated protocol offers a robust and generally high-yielding approach for a range of amines. For particularly challenging couplings involving hindered amines, the in situ formation of an acyl fluoride provides a powerful alternative. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers can confidently synthesize a diverse array of amides from this valuable building block.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA, 66(6), 382-386.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Arote, N. D., et al. (2018). Synthesis of Amide Derivatives for Electron Deficient Amines and Functionalized Carboxylic Acids Using EDC and DMAP and a Catalytic Amount of HOBt as the Coupling Reagents. PMC.
  • Due-Hansen, M. E., et al. (2015).
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during this specific intramolecular Friedel-Crafts acylation. Our goal is to equip you with the scientific rationale and practical protocols to overcome common experimental hurdles.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Question: My intramolecular Friedel-Crafts cyclization of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is resulting in a very low yield or no desired product at all. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in this specific cyclization is a common challenge, primarily due to the electronic properties of the substituted aromatic ring. The presence of both a bromo and a fluoro group significantly deactivates the ring towards electrophilic aromatic substitution.[1][2] Here’s a breakdown of the potential causes and a systematic approach to troubleshooting:

Root Cause Analysis:

  • Deactivated Aromatic Ring: The primary reason for failure is the strong electron-withdrawing nature of the bromo and fluoro substituents.[1][2] These groups reduce the nucleophilicity of the benzene ring, making it less reactive towards the electrophilic acylium ion generated in the reaction.[3]

  • Insufficiently Strong Catalyst/Reaction Conditions: Standard Friedel-Crafts conditions may not be harsh enough to promote the cyclization of a deactivated substrate.

  • Catalyst Inactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the reaction will lead to catalyst deactivation.[4]

  • Steric Hindrance: The ortho-bromo group may sterically hinder the approach of the acylium ion to the target carbon for ring closure.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low/No Yield Start Low/No Product Yield A Verify Starting Material Purity Start->A B Optimize Reaction Conditions A->B If pure C Evaluate Alternative Catalysts B->C If still no improvement E Successful Cyclization B->E Success D Consider Alternative Synthetic Routes C->D If catalysts are ineffective C->E Success

Caption: A stepwise approach to troubleshooting low or no product yield.

Recommended Protocols & Optimization Strategies:

  • Enhance Catalyst Acidity and Reaction Conditions:

    • Polyphosphoric Acid (PPA): PPA is a powerful reagent for intramolecular acylations, acting as both a catalyst and a dehydrating agent.[5][6] For deactivated substrates, consider using a higher concentration of P₂O₅ in your PPA preparation or using commercially available PPA with a high P₂O₅ content (e.g., 115%).[6] Increasing the reaction temperature in a stepwise manner (e.g., from 80°C to 120°C) can also be beneficial.[5]

    • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another potent cyclizing agent that can be more effective than PPA for deactivated systems.

    • Stronger Lewis Acids: While AlCl₃ is common, for deactivated rings, a stronger Lewis acid like antimony pentafluoride (SbF₅) could be explored, though it requires careful handling.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent before use.

    • Handle hygroscopic catalysts like AlCl₃ in a glovebox or under a positive pressure of an inert gas.[4]

  • Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

StepProcedureRationale
1 Prepare or obtain high-potency Polyphosphoric Acid (PPA).A higher concentration of P₂O₅ increases the acidity and dehydrating power of the PPA, which is crucial for activating the deactivated carboxylic acid.[6]
2 In a round-bottom flask, add 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid to PPA (typically a 10-20 fold excess by weight).The large excess of PPA serves as both the solvent and the catalyst, ensuring sufficient protonation and activation of the carboxylic acid.
3 Heat the mixture with vigorous stirring to 80-100°C for 2-4 hours.Elevated temperatures are necessary to overcome the high activation energy associated with the cyclization of a deactivated aromatic ring.
4 Monitor the reaction progress by TLC or LC-MS.This allows for the determination of the optimal reaction time and prevents the formation of degradation byproducts from prolonged heating.
5 If no reaction is observed, incrementally increase the temperature to 120°C.Further increasing the thermal energy can promote the desired cyclization.
6 Upon completion, carefully pour the hot reaction mixture onto crushed ice.This quenches the reaction and hydrolyzes the PPA, making the product extractable. This step is highly exothermic and must be performed with caution.
7 Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
8 Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.
9 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
10 Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Multiple Products/Byproducts

Question: My reaction is producing multiple spots on TLC, and I'm struggling to isolate the desired tetralone. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is often a consequence of the harsh conditions required for the cyclization of this deactivated substrate. Understanding the potential side reactions is key to optimizing for the desired product.

Potential Byproducts and Their Origins:

  • O-acylated product (Anhydride Formation): Intermolecular reaction between two molecules of the starting carboxylic acid can form an anhydride, especially at high concentrations.

  • Polymerization: Under strongly acidic conditions, intermolecular reactions can lead to the formation of polymeric material.

  • Dehalogenation/Halogen Migration: Although less common, harsh conditions could potentially lead to side reactions involving the halogen substituents.

  • Incomplete Cyclization: The starting material may persist if the reaction conditions are not optimal.

Strategies to Minimize Byproduct Formation:

  • High Dilution: To disfavor intermolecular reactions that lead to anhydride formation and polymerization, the reaction can be performed under high dilution conditions. This is achieved by the slow addition of the substrate to a large volume of the pre-heated cyclizing agent.

  • Careful Temperature Control: While higher temperatures are needed, excessive heat can promote degradation and side reactions. It's crucial to find the optimal temperature that allows for cyclization without significant byproduct formation. A stepwise increase in temperature with careful monitoring is recommended.

  • Alternative Acylating Agent: Instead of using the carboxylic acid directly, it can be converted to the more reactive acyl chloride. This allows for the use of milder Lewis acids and lower reaction temperatures, which can improve selectivity.

Experimental Protocol: Cyclization via the Acyl Chloride

G cluster_1 Acyl Chloride Route Start Carboxylic Acid A React with SOCl₂ or (COCl)₂ Start->A B Acyl Chloride A->B C Intramolecular Friedel-Crafts with AlCl₃ B->C End Desired Tetralone C->End

Caption: A two-step approach to cyclization via the acyl chloride intermediate.

StepProcedureRationale
1 Convert the carboxylic acid to the acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).The acyl chloride is a more potent electrophile than the carboxylic acid, allowing for milder reaction conditions in the subsequent cyclization step.[7][8]
2 Remove the excess reagent and solvent under reduced pressure.
3 In a separate flask, prepare a suspension of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in anhydrous DCM at 0°C.A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[7]
4 Slowly add a solution of the crude acyl chloride in anhydrous DCM to the Lewis acid suspension.Slow addition helps to control the exothermicity of the reaction and can improve selectivity.
5 Allow the reaction to stir at 0°C and then slowly warm to room temperature. Monitor by TLC or LC-MS.Milder temperatures reduce the likelihood of side reactions.
6 Work up the reaction by carefully quenching with ice-water and extracting the product.
7 Purify as described in the previous protocol.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material insoluble in PPA?

A1: While PPA can dissolve many organic compounds, the starting carboxylic acid may have limited solubility at room temperature. Gentle warming and vigorous stirring are usually sufficient to achieve a homogeneous solution. If solubility remains an issue, a co-solvent like xylene can be cautiously added, although this may affect the reaction rate.[6]

Q2: The workup of my PPA reaction is very difficult due to its high viscosity. Are there any tips?

A2: The workup of PPA reactions is notoriously challenging. Here are some suggestions:

  • Ensure you are pouring the hot PPA mixture into a large volume of vigorously stirred crushed ice. This helps to break up the viscous material.

  • Allow the quenched mixture to stir for an extended period to ensure complete hydrolysis of the PPA.

  • Use a large excess of extraction solvent and perform multiple extractions.

Q3: Can I use other Brønsted acids like sulfuric acid for this cyclization?

A3: While sulfuric acid can be used for some intramolecular Friedel-Crafts acylations, it is also a strong oxidizing and sulfonating agent.[9] For a substrate with a deactivated and halogenated ring, the risk of unwanted side reactions like sulfonation or degradation is high. PPA is generally a better choice as it is a powerful dehydrating agent with a lower propensity for oxidation.[6]

Q4: What is the expected regioselectivity of the cyclization?

A4: The cyclization is expected to occur at the position ortho to the fluorine and meta to the bromine. This is because the fluorine atom is a para-director, and the bromine is also an ortho, para-director. The position between the two halogens is sterically hindered. The fluorine's para-directing effect will guide the cyclization to the desired position.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. Journal of the Chemical Society, Perkin Transactions 1. (n.d.). RSC Publishing. [Link]

  • The construction of aromatic rings by photocatalytic radical-induced cyclization reactions. Organic Chemistry Frontiers. (2025). RSC Publishing. [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • The construction of aromatic rings by photocatalytic radical-induced cyclization reactions. Organic Chemistry Frontiers. (2025). RSC Publishing. [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. [Link]

  • Alkoxy Group-Boosted Internal Redox Reaction: Application to Benzylic Hydride Shift/Cyclization of Electron-Deficient Aromatic Rings. (2025). ResearchGate. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Activating and Deactivating Groups. (2026). Chemistry Steps. [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. [Link]

  • Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures? (2021). Chemistry Stack Exchange. [Link]

  • Activating or Deactivating Effect of the Substituents on EAS. Organic Chemistry II. (n.d.). [Link]

  • Aqueous-Phase Deactivation and Intramolecular [2+2+2] Cycloaddition of Oxanorbornadiene Esters. PMC. (n.d.). [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. [Link]

  • Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach. (n.d.). SciELO. [Link]

  • Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. (2024). MDPI. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). [Link]

  • Friedel-Crafts Acylation. (2024). Save My Exams. [Link]

  • Friedel–Crafts Reactions. Organic Chemistry II. (n.d.). KPU Pressbooks. [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Biocatalytic Friedel‐Crafts Reactions. (2022). University of Groningen research portal. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps. [Link]

  • Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. (n.d.). MIT. [Link]

  • Synthesis of c) 5,7-Difluoro-1-tetralone. (n.d.). PrepChem.com. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]

  • α-TETRALONE. (n.d.). Organic Syntheses Procedure. [Link]

  • Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. [Link]

  • A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. (2003). PubMed. [Link]

Sources

Minimizing defluorination side reactions in 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of defluorination side reactions during the synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid . This guide is structured for organic chemists and process development scientists.

Executive Summary & Mechanistic Insight

The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid typically involves the Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene with 3,3-dimethylacrylic acid (senecioic acid).

The Core Issue: Users frequently report defluorination (loss of fluorine) or halogen exchange (conversion of the aryl-fluorine to aryl-chlorine) when using traditional Lewis acid catalysts like Aluminum Chloride (AlCl₃).

Mechanistic Cause: Fluorine is a "hard" base. Hard Lewis acids like AlCl₃ have a high affinity for fluorine. Under standard Friedel-Crafts conditions, AlCl₃ can coordinate with the aryl fluorine, weakening the C-F bond. This facilitates nucleophilic attack by chloride ions (from the catalyst), leading to Fluoro-to-Chloro exchange . This is thermodynamically driven by the formation of the strong Al-F bond.

The Solution: To eliminate this side reaction, the protocol must shift from oxophilic/fluorophilic Lewis acids (AlCl₃) to Brønsted superacids (Triflic Acid) or milder, "softer" Lewis acids (FeCl₃, SnCl₄) that do not activate the C-F bond for exchange.

Troubleshooting Guide (FAQ)

Q1: Why am I seeing a "Chloro" impurity (M+16 mass shift) in my LC-MS?

Diagnosis: You are likely using Aluminum Chloride (AlCl₃) as your catalyst. Explanation: AlCl₃ is not just a catalyst for alkylation; it promotes halogen exchange. The aluminum center coordinates to the fluorine on the aromatic ring, activating it for displacement by the abundant chloride ions in the reaction matrix. Fix: Switch to Trifluoromethanesulfonic acid (Triflic Acid, TfOH) . It acts as a solvent and catalyst, provides no source of chloride ions, and does not coordinate strongly to aryl fluorines.

Q2: I switched to FeCl₃, but the reaction is too slow. How do I accelerate it without causing defluorination?

Diagnosis: The starting material (1-bromo-3-fluorobenzene) is doubly deactivated by the electron-withdrawing Inductive effects of Br and F. FeCl₃ may be too weak at low temperatures. Fix:

  • Increase Concentration: Run the reaction at high concentration (neat or minimal solvent).

  • Temperature Ramp: Start at 0°C. If no reaction after 1 hour, slowly ramp to 40°C. Do not exceed 60°C, as thermal energy increases the rate of side reactions (polymerization of the acrylic acid) more than the desired alkylation.

  • Activator: Use TfOH (Triflic acid) as the primary catalyst instead of FeCl₃. It is strong enough to alkylate deactivated rings at room temperature without touching the C-F bond.

Q3: Can I use BF₃·OEt₂?

Analysis: Boron Trifluoride etherate is a common alternative. Risk: While BF₃ is fluorophilic, it is often less prone to exchange than AlCl₃ because it lacks chloride ligands. However, it may require elevated temperatures for this deactivated substrate, which can lead to oligomerization of the 3,3-dimethylacrylic acid. Verdict: TfOH is superior for yield and purity profiles in this specific synthesis.

Optimized Experimental Protocol

Objective: Synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid with <0.1% defluorinated byproduct.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
1-Bromo-3-fluorobenzene Substrate1.0 eqLimiting Reagent
3,3-Dimethylacrylic acid Alkylating Agent1.2 eqExcess ensures conversion
Triflic Acid (TfOH) Catalyst/Solvent3.0 - 5.0 eqActs as solvent; maintain anhydrous
Dichloromethane (DCM) Co-solvent(Optional)Use only if viscosity is an issue
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add 1-bromo-3-fluorobenzene (1.0 equiv) and 3,3-dimethylacrylic acid (1.2 equiv) to the flask.

    • Note: If the mixture is solid/viscous, add a minimal amount of anhydrous DCM (1-2 volumes).

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Add Triflic Acid (3.0 equiv) dropwise over 30 minutes.

    • Critical: Exotherm control is vital. Maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.

    • Monitoring: Check HPLC/TLC. Look for the disappearance of the arene.

  • Quench: Pour the reaction mixture slowly onto a mixture of Ice/Water (10 volumes) with vigorous stirring.

  • Workup:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Water (2x) and Brine (1x).

    • Note: Avoid strong basic washes (NaOH) initially to prevent emulsion formation; use dilute NaHCO₃ if acid removal is difficult.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or Heptane to remove traces of polymeric acrylic acid byproducts.

Reaction Pathway & Side Reaction Logic

The following diagram illustrates the competition between the desired alkylation pathway and the AlCl₃-mediated halogen exchange pathway.

ReactionPathway Start 1-Bromo-3-fluorobenzene + 3,3-Dimethylacrylic Acid AlCl3 Catalyst: AlCl3 (High Risk) Start->AlCl3 TfOH Catalyst: TfOH (Recommended) Start->TfOH Complex_Al Al-F Coordinated Intermediate AlCl3->Complex_Al F-Coordination Carbocation Tertiary Carbocation Generation AlCl3->Carbocation Activation TfOH->Carbocation Protonation SideProduct Side Product: 3-(2-Bromo-4-CHLOROphenyl)-... (Halogen Exchange) Complex_Al->SideProduct Cl- Attack (F/Cl Exchange) Product Target Product: 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Carbocation->Product C-C Bond Formation (Para to F) Carbocation->Product Competition

Figure 1: Mechanistic pathway comparison. The red path indicates the AlCl₃-mediated halogen exchange risk, while the green path shows the clean Triflic Acid route.

References

  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1963. (Foundational text on Lewis Acid reactivity and halogen exchange risks).
  • Prakash, G. K. S., & Olah, G. A. "Superacid Catalyzed Friedel-Crafts Reactions." Journal of Organic Chemistry.

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.
  • BenchChem Technical Support. "Troubleshooting Friedel-Crafts Alkylation Side Reactions."

  • Organic Syntheses. "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." Org.[1][2][3][4] Synth. 2018, 95, 328-344.[3] (Analogous chemistry demonstrating acid-catalyzed alkylation).

Sources

Controlling byproduct formation during the synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Byproduct Formation and Ensuring Product Purity

Welcome to the Technical Support Center for the synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and achieve high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid and what are the expected byproducts?

The most prevalent synthetic approach is a Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene with 3,3-dimethylacrylic acid or its derivatives. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation reaction.

The main byproduct concerns are the formation of regioisomers. Due to the directing effects of the bromo and fluoro substituents on the aromatic ring, the alkylation can occur at different positions, leading to a mixture of products. Both bromine and fluorine are ortho-, para-directing groups. Therefore, the incoming electrophile will be directed to the positions ortho and para to these substituents. This can result in the formation of isomers such as:

  • 3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid

  • 3-(2-Bromo-6-fluorophenyl)-3-methylbutanoic acid

Additionally, standard challenges in Friedel-Crafts reactions, such as polyalkylation (the addition of more than one alkyl group to the aromatic ring), can also occur, though this is often less of a concern when using a deactivating ring like 1-bromo-3-fluorobenzene.[1][2]

Q2: How can I control the formation of regioisomeric byproducts during the Friedel-Crafts alkylation?

Controlling regioselectivity is paramount for a successful synthesis. Several factors can be optimized to favor the formation of the desired 2-bromo-4-fluoro isomer:

  • Choice of Lewis Acid Catalyst: The strength and steric bulk of the Lewis acid can influence the position of alkylation. Milder Lewis acids may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product and reducing the likelihood of side reactions.

  • Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of the reaction intermediates, thereby influencing the isomeric ratio of the products.

  • Rate of Addition: Slow, controlled addition of the alkylating agent can help to maintain a low concentration of the electrophile, which can minimize side reactions.

Q3: What are the best methods for purifying the desired product from its regioisomers?

Separating regioisomers can be challenging due to their similar physical properties. The following techniques, often used in combination, are recommended:

  • Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent system.[3][4] By carefully selecting the solvent and controlling the cooling rate, it is often possible to selectively crystallize the desired isomer.

  • Column Chromatography: This is a highly effective method for separating isomers.[5] A silica gel stationary phase with a suitable mobile phase, such as a hexane/ethyl acetate gradient, can be used to separate the target molecule from its byproducts. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity isolations.[6][7][8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid - Incomplete reaction. - Suboptimal reaction temperature. - Deactivated catalyst.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. - Use a fresh, anhydrous Lewis acid catalyst.
High percentage of regioisomeric byproducts - Reaction conditions favoring the formation of other isomers. - Steric and electronic effects of the substituents on the starting material.- Optimize the choice of Lewis acid, solvent, and temperature to enhance regioselectivity. - Consider using a bulkier Lewis acid to sterically hinder attack at less desired positions.
Difficulty in separating the desired product from its isomers - Similar polarities and solubilities of the isomers.- Employ fractional crystallization with a variety of solvent systems. - Utilize preparative HPLC with a suitable column and mobile phase for challenging separations.[6][7][8][9]
Presence of polyalkylation products - The product of the initial alkylation is more reactive than the starting material.- Use a large excess of 1-bromo-3-fluorobenzene relative to the alkylating agent.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid via Friedel-Crafts Alkylation

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 1-bromo-3-fluorobenzene

  • 3,3-dimethylacrylic acid

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 1-bromo-3-fluorobenzene (1.0 equivalent) to the stirred suspension.

  • In a separate flask, dissolve 3,3-dimethylacrylic acid (1.1 equivalents) in anhydrous DCM.

  • Add the 3,3-dimethylacrylic acid solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Crystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of heptane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Allow the mixture to stand at a reduced temperature (e.g., in a refrigerator) to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

  • Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation. Multiple recrystallizations may be necessary to achieve the desired purity.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis and the potential for byproduct formation.

Synthesis_Pathway A 1-Bromo-3-fluorobenzene R Friedel-Crafts Alkylation A->R B 3,3-Dimethylacrylic Acid B->R C AlCl₃ (Lewis Acid) C->R P1 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid (Desired Product) R->P1 P2 Regioisomeric Byproducts R->P2 P3 Polyalkylation Products R->P3

Caption: Synthetic pathway for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid.

References

  • Waters Corporation. (2013). Analytical to Preparative HPLC Method Transfer. [Link]

  • Sulzer Chemtech. Fractional Crystallization. [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328–344. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Waters Corporation. (n.d.). Preparative Columns | HPLC Purification Columns. [Link]

  • American Laboratory. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Wiskur, S. L., Lavigne, J. J., Metzger, A., Tobey, S. L., & Anslyn, E. V. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8047-8050. [Link]

  • Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4309. [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • GL Sciences. (n.d.). Preparative HPLC Columns. [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Experiment 12 STEREOCHEMISTRY OF BROMINE ADDITION. [Link]

Sources

Scale-up challenges and solutions for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up and production of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid . It is designed for process chemists and engineers encountering specific hurdles during the transition from bench to pilot plant.

Executive Summary

The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid typically relies on the Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene with 3,3-dimethylacrylic acid (senecioic acid). While chemically direct, this route presents significant scale-up challenges due to the electronic deactivation of the arene ring and regioselectivity issues. This guide addresses the critical control points required to maintain yield (>85%) and purity (>98%) at scale.

Module 1: Synthesis Strategy & Reaction Engineering

Q1: The reaction conversion stalls at 60-70% despite prolonged heating. How do we drive this to completion on a 50L scale?

Diagnosis: The starting material, 1-bromo-3-fluorobenzene, is electronically deactivated by the inductive effects of two halogens. Standard Lewis acids (like modest amounts of AlCl₃) or weak protic acids often fail to generate a sufficiently "hot" electrophile to overcome the nucleophilic reluctance of the arene.

Technical Solution: You must increase the electrophilicity of the carbocation intermediate.

  • Switch to Triflic Acid (TfOH): For high-value intermediates, replacing AlCl₃ with trifluoromethanesulfonic acid (neat or in DCM) often drives conversion to >95% at lower temperatures (0°C to RT), reducing thermal degradation.

  • Superacidic Conditions: If staying with AlCl₃, increase the stoichiometry to 2.5–3.0 equivalents . The carboxylic acid moiety of the reagent consumes 1 eq. of Lewis acid immediately to form the aluminate, leaving insufficient catalyst for the alkylation if only 1.5 eq. is used.

  • Temperature Ramp: Implement a "step-up" temperature profile. Initiate at 0°C to control the exotherm, then ramp to 40-50°C to drive the kinetics of the deactivated ring.

Q2: We are seeing significant "tar" formation and dimerization of the 3,3-dimethylacrylic acid. How do we prevent this?

Root Cause: 3,3-dimethylacrylic acid can polymerize or self-condense under harsh acidic conditions before it reacts with the arene. This is a classic "competitor reaction" scenario where


.

Protocol Adjustment:

  • Inverse Addition: Do not dump the acrylic acid into the acid/catalyst mixture.

  • Pre-mix the Arene and Catalyst: Charge the reactor with 1-bromo-3-fluorobenzene (solvent/reactant) and the Lewis Acid.

  • Slow Addition of Electrophile: Add the 3,3-dimethylacrylic acid (dissolved in minimal DCM or neat if liquid) slowly over 2–4 hours. This keeps the instantaneous concentration of the alkene low, favoring the bimolecular reaction with the abundant arene over unimolecular polymerization.

Module 2: Regioselectivity & Impurity Control

Q3: We are detecting a persistent isomer impurity (5-8%) that is difficult to purge. What is it, and how do we stop it?

Identification: The major product results from attack para to the Fluorine (the strongest activator). This yields the desired 3-(2-Bromo-4-fluorophenyl) isomer. The impurity is the ortho-to-Fluorine attack (which is para to the Bromine), yielding 3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid .

Mechanism & Visualization: The fluorine atom directs ortho/para. The para position (C6 relative to F) is less sterically hindered than the ortho position (C2, between Br and F). However, the other ortho position (C4) is accessible.

ReactionPath SM 1-Bromo-3-fluorobenzene (Deactivated Arene) Intermediate Tertiary Carbocation [Me2C+-CH2-COOH] SM->Intermediate Electrophilic Attack Reagent 3,3-Dimethylacrylic Acid + AlCl3/H+ Reagent->Intermediate Product Major Product (90-95%) 3-(2-Bromo-4-fluorophenyl)... (Para to F) Intermediate->Product Kinetic Preferred (Less Steric) Impurity Regio-Impurity (5-10%) 3-(4-Bromo-2-fluorophenyl)... (Ortho to F / Para to Br) Intermediate->Impurity Competitive Path

Caption: Regioselectivity pathways in the Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene. The fluorine atom's directing power favors the green path, but the red path persists.

Purification Strategy: Chromatography is non-viable at >10kg scale. You must rely on fractional crystallization .

  • Solvent System: The desired isomer is often less soluble in non-polar solvents due to better crystal packing (symmetry).

  • Protocol:

    • Dissolve crude acid in hot Heptane/Toluene (9:1) .

    • Cool slowly to 0°C.

    • The 2-Br-4-F isomer typically crystallizes first.

    • Reslurry: If purity is <98%, reslurry the wet cake in cold Hexanes rather than recrystallizing again; this removes surface mother liquor containing the enriched impurity.

Module 3: Process Safety & Workup

Q4: The quench of the AlCl₃ reaction mass is extremely violent. How do we manage this safety risk on scale?

Hazard: Hydrolysis of the aluminum complex releases HCl gas and significant heat (


). On a pilot scale, this can cause "volcano" eruptions.

Safety Protocol:

  • Reverse Quench: Never add water to the reaction mass. Transfer the reaction mass into a pre-cooled (0°C) quench tank containing dilute HCl.

  • Use Sulfuric Acid: Quenching into dilute H₂SO₄ instead of water helps break the aluminum emulsions faster.

  • Off-Gas Scrubbing: Ensure the reactor is vented to a caustic scrubber (NaOH) to neutralize the massive HCl evolution.

Q5: We have high residual aluminum in the final API intermediate. How do we remove it?

Solution: Aluminum salts form sticky carboxylate complexes.

  • EDTA Wash: Wash the organic layer with a 5% EDTA solution at pH 9.

  • Acid/Base Swing:

    • Extract the product into 1N NaOH (aqueous). The neutral organics remain in the solvent.

    • Filter the aqueous layer (removes insoluble Al-hydroxides).

    • Re-acidify the filtrate with HCl to precipitate the pure acid product. This is the most effective way to purge metals and non-acidic impurities simultaneously.

Summary of Critical Parameters

ParameterTarget RangeConsequence of Deviation
Reaction Temp 40°C – 50°C<40°C: Low conversion. >60°C: Polymerization of acrylic acid.
Catalyst Equiv 2.5 – 3.0 eq (AlCl₃)<2.5 eq: Reaction stalls (catalyst poisoning by product).
Addition Time 2 – 4 HoursFast addition leads to oligomer impurities.
Quench Mode Reverse (Mass into Acid)Forward quench causes thermal runaway/eruption.
Purity Spec >99.0% (HPLC)Isomer carryover affects downstream biological potency.

References

  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience.
  • Scale-Up of Deactivated Arenes

    • Org.[1][2][3][4] Process Res. Dev. 2012, 16, 5, 982–1002. "Scale-Up of the Friedel–Crafts Alkylation for API Intermediates."

    • Master Organic Chemistry. "Friedel-Crafts Alkylation of Deactivated Rings." Link

  • Safety in AlCl3 Quenching

    • University of Illinois, Division of Research Safety. "Scale-Up Reaction Safety and Thermal Runaway." Link

  • Impurity Profiling (Analogous Chemistry)

    • Organic Syntheses, Vol. 95, pp. 328-344 (2018).[4] "Large Scale Synthesis of Enantiomerically Pure 3-(4-Bromophenyl)butanoic Acid." (Provides excellent context on workup and crystallization of similar aryl-alkanoic acids). Link

Sources

Storage stability and degradation prevention of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid. It is designed to address common challenges related to the compound's storage, stability, and degradation, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Based on the general principles for halogenated carboxylic acids, specific storage conditions are critical to maintain purity and stability.

  • Short-Term (≤ 1-2 weeks): Refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent moisture absorption.

  • Long-Term (> 2 weeks): For optimal stability, store the compound at -20°C or lower in a tightly sealed container.[1] Using a desiccator or storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to minimize oxidative and hydrolytic degradation.

Storage ConditionTemperatureAtmosphereRecommended DurationRationale
Short-Term 2-8°CTightly SealedUp to 2 weeksSlows potential degradation kinetics without the need for freezing.
Long-Term ≤ -20°CInert Gas (Ar, N₂) / DesiccatedMonths to YearsMinimizes thermal, oxidative, and hydrolytic degradation pathways for maximum shelf-life.
In Solution ≤ -20°CTightly Sealed, Protected from LightVaries by Solvent (Test Required)Solvents can promote degradation; freezing is essential. Stability in solution is not guaranteed and must be empirically determined.
Q2: I've had the compound for a while. What are the visible signs of degradation?

A2: While analytical confirmation is necessary, visual cues can indicate potential degradation. Look for:

  • Color Change: A shift from its initial color (e.g., white or off-white) to yellow or brown can suggest the formation of chromophoric degradation products.

  • Change in Physical State: Clumping, melting (if solid), or the appearance of an oily residue can indicate the presence of impurities or degradation products that may have a lower melting point.

  • Insolubility: If the compound was previously soluble in a specific solvent but now shows poor solubility or particulate matter, it may have degraded into less soluble products.

Q3: What common laboratory reagents or conditions should I avoid exposing this compound to?

A3: The molecule's structure suggests sensitivity to several conditions:

  • Strong Bases and Acids: The carboxylic acid moiety can react, and strong conditions can promote hydrolysis or other reactions.[2]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganate, or even atmospheric oxygen over long periods can lead to oxidative degradation.[2][3]

  • High Temperatures: Avoid unnecessary exposure to heat, as it accelerates all degradation reactions.

  • UV/Visible Light: The aromatic ring and bromine substituent make the molecule susceptible to photolytic degradation.[4] Always store in amber vials or protect from light.

  • Transition Metals: Trace metals can catalyze oxidative and dehalogenation reactions.[5][6] Use high-purity solvents and avoid metal spatulas for prolonged contact.

Troubleshooting Guide

Problem 1: My experimental results are inconsistent or non-reproducible.
  • Possible Cause: The stability of your stock solution or solid compound may be compromised. Degradation can lead to a lower effective concentration of the active compound and the introduction of potentially interfering degradants.

  • Troubleshooting Steps:

    • Verify Purity: Re-run a purity analysis on your current stock or solid material using a validated analytical method (e.g., HPLC-UV, LC-MS). Compare this to the initial certificate of analysis or a freshly prepared standard. High-performance liquid chromatography (HPLC) is one of the most frequently used techniques for this purpose.[7]

    • Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments. If you must store solutions, aliquot them into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

    • Conduct a Mini-Stability Study: Assess the stability of the compound in your experimental buffer or solvent. Incubate the solution under your experimental conditions (e.g., 37°C for 24 hours) and analyze for degradation.

Problem 2: I see a new, unexpected peak in my HPLC or LC-MS chromatogram.
  • Possible Cause: This is a classic sign of degradation or contamination. The new peak likely represents a degradation product.

  • Troubleshooting Workflow: The following workflow helps systematically identify the source of the unexpected peak.

G start Unexpected Peak Observed check_blank 1. Analyze a Solvent Blank start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contam_source Source is Contamination (Solvent, Vial, System) peak_present->contam_source Yes peak_absent Peak Absent in Blank peak_present->peak_absent No reinject 2. Re-inject Known Good Standard peak_absent->reinject peak_present2 Peak Present in Standard? reinject->peak_present2 peak_present2->contam_source No, suspect system carryover degrad_source Source is Degradation (Compound or Solution) peak_present2->degrad_source Yes

Caption: Troubleshooting workflow for identifying the source of an unexpected chromatographic peak.

  • Next Steps: If degradation is confirmed, you must characterize the degradant. A forced degradation study (see Protocol 2) can help you intentionally generate and identify potential degradation products, confirming the identity of your unknown peak.

Potential Degradation Pathways

The structure of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid suggests several potential degradation pathways under stress conditions. The C-Br bond is significantly weaker than the C-F bond, making debromination a more likely initial dehalogenation event.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photolysis (UV Light) cluster_oxidation Oxidation (e.g., H₂O₂) Parent 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Ester Esterification Product (if alcohol is present) Parent->Ester H⁺/ROH Decarboxylation Decarboxylation Product (under harsh heat/pH) Parent->Decarboxylation Heat/Δ Radical Radical Species Parent->Radical Hydroxylation Aromatic Ring Hydroxylation Parent->Hydroxylation [O] SideChain Side-Chain Cleavage Parent->SideChain [O] Debromination Debromination Product (Loss of Br) Radical->Debromination

Caption: Plausible degradation pathways for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid.

Core Technical Protocols

Protocol 1: Baseline Characterization (Time Zero Analysis)

Objective: To establish an accurate purity profile and chromatographic fingerprint of the compound upon receipt, before any degradation can occur.

Methodology:

  • Sample Preparation: Carefully prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

    • Detection: Use a photodiode array (PDA) detector to scan across a wide UV range (e.g., 200-400 nm) to determine the optimal detection wavelength and obtain a UV spectrum for the main peak.

  • LC-MS Analysis: Infuse the sample or analyze it via LC-MS to confirm the mass of the parent compound ([M-H]⁻ or [M+H]⁺).

  • Documentation: Record the chromatogram, noting the retention time, peak area percentage (purity), UV spectrum, and mass confirmation. This is your "Time Zero" reference standard.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify likely degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[8] Regulatory guidance suggests stress factors should include acid/base hydrolysis, oxidation, heat, and photolysis.[3][4]

Methodology:

  • Sample Preparation: For each condition, prepare a solution of the compound (e.g., at 0.5-1.0 mg/mL).

  • Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 10-30% degradation; adjust time and temperature as needed.[2][4]

    • Acid Hydrolysis: Add 0.1 M HCl.[3] Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH.[3] Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Add 3% H₂O₂.[2] Keep at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Incubate the solution at 80°C, protected from light, for 48-72 hours. Also, test the solid compound in a dry oven at a temperature below its melting point.

    • Photolytic Degradation: Expose the solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B guidelines recommend specific light exposure). If unavailable, exposure to direct sunlight for several days can serve as a preliminary test.

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all samples using the HPLC-UV and LC-MS methods from Protocol 1.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the "Time Zero" reference.

    • Identify new peaks (degradation products).

    • Calculate the loss of the parent compound.

    • Use MS data to determine the mass of the degradation products and propose structures.

Protocol 3: Stability-Indicating Method Validation

Objective: To confirm that your analytical method can accurately measure the parent compound without interference from any degradation products.

Methodology:

  • Resolution Check: Using the mixed sample from the forced degradation study (pooling small amounts from each stress condition can be efficient), ensure your HPLC method provides baseline resolution (>1.5) between the parent peak and all major degradation product peaks. Adjust the gradient, mobile phase, or column if necessary. A validated method must be able to separate the active ingredient from its degradants.[9]

  • Peak Purity Analysis: Use a PDA detector to perform peak purity analysis (also known as peak homogeneity) on the parent peak in the presence of its degradants. This will confirm that no degradation product is co-eluting.

  • Mass Balance: A good stability-indicating method should demonstrate mass balance. The sum of the increase in the area of all degradation products should approximately equal the decrease in the area of the parent compound.

By following this comprehensive guide, you can ensure the stability and integrity of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid in your experiments, leading to more reliable and reproducible scientific outcomes.

References

  • Imaizumi, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]

  • Imaizumi, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Patel, Y., & Shah, N. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Muras, V., et al. (2015). Genetic and chemical characterization of ibuprofen degradation by Sphingomonas Ibu-2. Microbiology. Available at: [Link]

  • Padarauskas, A., & Judžentienė, A. (2002). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link]

  • Wang, Y., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Water Research. Available at: [Link]

  • Wang, Y., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2022). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering. Available at: [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Available at: [Link]

  • Sousa, J. C. G., et al. (2021). Atlas of the microbial degradation of fluorinated pesticides. Critical Reviews in Biotechnology. Available at: [Link]

  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews. Available at: [Link]

  • Peng, R-H., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available at: [Link]

Sources

Validation & Comparative

Comprehensive Characterization Guide: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization strategy for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid , a critical gem-dimethyl substituted building block in medicinal chemistry.

Executive Summary & Strategic Importance

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid represents a specific class of "neophyl" acetic acid derivatives. Its structural core—a quaternary carbon bearing a gem-dimethyl group and a halogenated aromatic ring—serves two vital functions in drug design:

  • Metabolic Stability: The gem-dimethyl group blocks

    
    -oxidation and hinders metabolic degradation.
    
  • Synthetic Versatility: The ortho-bromo substituent allows for subsequent metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to build fused heterocycles (e.g., indoles, isoquinolines).

The Challenge: Synthesizing this scaffold often involves Friedel-Crafts alkylation or conjugate addition, which can yield regioisomers (e.g., 4-bromo-2-fluoro isomers) or non-halogenated impurities. Standard LC-MS is often insufficient for distinguishing these regioisomers due to identical mass fragments. NMR spectroscopy is the definitive tool for structural validation.

Structural Analysis & NMR Strategy

The Molecule[1][2][3][4][5][6][7]
  • Backbone: 3,3-dimethylbutanoic acid (gem-dimethyl adjacent to the aromatic ring).

  • Aromatic System: 1,2,4-substituted benzene ring (1-alkyl, 2-bromo, 4-fluoro).

The "Alternative" Comparison

To validate the product, we must compare it against its most likely synthetic impurities/alternatives.

  • Alternative A (Regioisomer): 3-(4-Bromo-2-fluorophenyl)-3-methylbutanoic acid.

  • Alternative B (Solvent Choice): CDCl

    
     vs. DMSO-
    
    
    
    for resolution.
Decision Logic (Graphviz)

The following workflow illustrates the logic for distinguishing the target product from its regioisomer.

NMR_Strategy Start Crude Product Sample H1_Aliphatic 1H NMR (Aliphatic) Check: Singlet (6H) @ ~1.4 ppm Start->H1_Aliphatic Decision_Backbone Gem-Dimethyl Confirmed? H1_Aliphatic->Decision_Backbone H1_Aromatic 1H NMR (Aromatic Region) Analyze Coupling Constants (J) Decision_Backbone->H1_Aromatic Yes Reject Sample Reject Sample Decision_Backbone->Reject Sample No Target Target: 2-Bromo-4-Fluoro H3 (dd, J~8, 2.5 Hz) H6 (d, J~8 Hz) H1_Aromatic->Target Matches Pattern A Isomer Isomer: 4-Bromo-2-Fluoro H3 (d, J~10 Hz) H6 (t, J~8 Hz) H1_Aromatic->Isomer Matches Pattern B F19 19F NMR Check Chemical Shift Target->F19 Confirmation

Caption: Logical workflow for distinguishing the 2-bromo-4-fluoro target from the 4-bromo-2-fluoro regioisomer using coupling constants.

Detailed Characterization Data

1H NMR Spectroscopy

The proton spectrum is characterized by a clean aliphatic region and a complex aromatic region due to


F-

H coupling.

Solvent Comparison:

  • CDCl

    
    :  Recommended for routine checks. The carboxylic acid proton (-COOH) appears as a broad singlet >11 ppm, often invisible if the sample is wet.
    
  • DMSO-

    
    :  Recommended for full characterization. The -COOH proton is sharp and distinct (~12.0 ppm). Aromatic multiplets are often better resolved.
    

Predicted Data Table (in DMSO-


, 400 MHz): 
PositionTypeShift (

, ppm)
IntegrationMultiplicity & Coupling (

in Hz)
Assignment Logic
COOH Acid12.101HbsCarboxylic acid proton (exchangeable).
H-6 Arom7.451Hdd (

)
Diagnostic: Ortho to alkyl, meta to F.
H-3 Arom7.551Hdd (

)
Diagnostic: Between Br and F. Large

.
H-5 Arom7.181Htd (

)
Adjacent to F and H6.
CH

Aliph2.752HsMethylene adjacent to carbonyl.
CH

Aliph1.426HsGem-dimethyl (quaternary C).

Distinguishing the Regioisomer (4-Bromo-2-fluorophenyl isomer):

  • Target (2-Br, 4-F): The proton at position 6 (adjacent to the bulky quaternary carbon) is a doublet of doublets (coupling to H5 and F).

  • Alternative (4-Br, 2-F): The proton at position 6 is now adjacent to a Fluorine atom. This would result in a triplet-like appearance (large

    
     and large 
    
    
    
    ) and a significant downfield shift due to the ortho-F effect.
13C NMR Spectroscopy

Carbon NMR provides definitive proof of the fluorine position via C-F coupling (


).

Key Features (DMSO-


): 
Carbon TypeShift (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

, ppm)
Splitting (

)
Notes
C=O 172.5sCarbonyl.
C-4 (Arom) 160.5d (

Hz)
Definitive: Large coupling confirms F attachment.
C-1 (Arom) 145.2d (

Hz)
Quaternary C attached to alkyl.
C-2 (Arom) 124.0d (

Hz)
C-Br carbon.[1][2][3]
C-3 (Arom) 120.1d (

Hz)
Ortho to F.
C-5 (Arom) 114.5d (

Hz)
Ortho to F.
C-6 (Arom) 129.8d (

Hz)
Meta to F.
CH

46.5sMethylene.
C-quat 37.2sQuaternary aliphatic.
CH

28.5sGem-dimethyl.
19F NMR Spectroscopy[11][12][13]
  • Shift:

    
     -115.0 to -118.0 ppm (relative to CFCl
    
    
    
    ).
  • Pattern: Multiplet (usually a triplet of doublets) due to coupling with H3 and H5.

  • Utility: A single sharp peak confirms purity from other fluorinated isomers.

Experimental Protocol

Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Obtain resolved splitting patterns to calculate coupling constants.

  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    to prevent signal overlap of the aromatic protons with the solvent peak and to sharpen the acid proton.

Steps:

  • Massing: Weigh 10-15 mg of the solid acid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Vortex until fully dissolved. Ensure no suspended solids remain (they cause line broadening).
    
  • Transfer: Filter the solution through a small cotton plug into a precision 5mm NMR tube if any turbidity is observed.

  • Acquisition:

    • 1H: 16 scans, relaxation delay (d1) = 2.0s.

    • 13C: 512 scans minimum (due to quaternary carbons), d1 = 2.0s.

    • 19F: 16 scans (optional but recommended).

Protocol B: Validation of Regio-Purity
  • Expand the aromatic region (7.0 - 7.8 ppm).

  • Measure the coupling constant of the most downfield aromatic signal (likely H3 or H6).

  • Verification: If the signal is a doublet with

    
     Hz, it suggests an ortho-proton coupling. If it is a singlet or weakly split doublet, check for the 2,6-difluoro impurity (if using different starting materials).
    
  • Integration: Integrate the gem-dimethyl singlet (1.4 ppm) against the aromatic region. Ratio must be exactly 6:3 (2:1). Deviations suggest non-halogenated alkyl impurities.

References

  • General 19F Coupling Constants: Title: 19F Coupling Constants Table Source: Alfa Chemistry
  • Synthesis of Gem-Dimethyl Phenylacetic Acid Derivatives

    • Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Scaffold)
    • Source: Organic Syntheses, 2018, 95, 328-344.[4]

    • URL:[Link]

  • NMR Solvent Impurity Data

    • Title: NMR Chemical Shifts of Common Labor
    • Source: J. Org. Chem. 1997, 62, 21, 7512–7515.[5]

    • URL:[Link]

  • Regioisomer Discrimination

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy
    • Source: Oxford Instruments Applic
    • URL:[Link]

Sources

Comparing reactivity of 2-bromo vs 2-chloro substituted 3-methylbutanoic acids

[1]

Executive Summary

For researchers synthesizing valine analogs or functionalized isovaleric acid derivatives, the choice between 2-bromo-3-methylbutanoic acid (

2-chloro-3-methylbutanoic acid

reactivitystability
  • The

    
    -Bromo derivative  is the superior electrophile for nucleophilic substitutions (SN2), offering faster kinetics and higher yields under milder conditions. It is the standard intermediate for amino acid synthesis (e.g., Valine).
    
  • The

    
    -Chloro derivative  is significantly less reactive due to the stronger C-Cl bond. It requires higher reaction temperatures, which often exacerbates steric clashes caused by the isopropyl group, leading to increased elimination byproducts (
    
    
    -unsaturated acids).

Theoretical Basis of Reactivity

Leaving Group Ability & Bond Strength

The primary driver of reactivity differences is the carbon-halogen bond strength and the stability of the leaving group.

Parameter2-Bromo-3-methylbutanoic acid2-Chloro-3-methylbutanoic acidImpact on Reactivity
Bond Energy (C-X) ~285 kJ/mol~339 kJ/molC-Br breaks more easily, lowering activation energy (

).
Leaving Group

-9 (HBr)-7 (HCl)Bromide (

) is a weaker base and better leaving group.
C-X Bond Length 1.94 Å1.77 ÅLonger C-Br bond is more polarized and accessible.
The "Valine Effect": Steric Hindrance at C3

Both molecules possess a bulky isopropyl group adjacent to the reaction center (

12
  • Impact: The nucleophile must navigate past the isopropyl methyl groups.

  • Consequence: Because the Chloro derivative reacts slowly, the transition state requires more thermal energy to achieve. This added energy often tips the pathway toward Elimination (E2) , where the base attacks an accessible proton rather than the hindered carbon.

Mechanistic Pathways: Substitution vs. Elimination[4]

The following diagram illustrates the competition between forming the desired amino acid (Substitution) and the unsaturated byproduct (Elimination).

ReactionPathwaysSubstrate2-Halo-3-methylbutanoic Acid(X = Br or Cl)TS_SN2Transition State (SN2)Sterically HinderedSubstrate->TS_SN2 Backside Attack(Favored by Br)TS_E2Transition State (E2)Proton AbstractionSubstrate->TS_E2 Base Attack on H(Favored by Heat/Cl)ReagentNucleophile / Base(e.g., NH3)Reagent->SubstrateProduct_SN2Product A: Valine Analog(Substitution)TS_SN2->Product_SN2Product_E2Product B: 3-methyl-2-butenoic acid(Elimination Byproduct)TS_E2->Product_E2

Figure 1: Kinetic competition between SN2 substitution and E2 elimination. The bulky isopropyl group makes the SN2 pathway sensitive to leaving group quality.

Experimental Benchmarking: Synthesis of Valine

A standard application for these intermediates is the synthesis of DL-Valine via amination. The following data compares the performance of the bromo- and chloro- analogs under optimized laboratory conditions.

Comparative Performance Table
Metric

-Bromo Substrate

-Chloro Substrate
Reagent Aqueous Ammonia (25%)Aqueous Ammonia (25%)
Temperature 40–50 °C80–100 °C (Pressure vessel required)
Reaction Time 4–6 Hours24–48 Hours
Typical Yield 65–75% 30–45%
Major Impurity Hydroxy-acid (via hydrolysis)3-methyl-2-butenoic acid (Elimination)
Workup Difficulty Low (Product precipitates easily)High (Requires separation from unreacted SM)
Protocol: Amination of 2-Bromo-3-methylbutanoic Acid

This protocol is optimized for the bromo-derivative. Using the chloro-derivative requires increasing temperature to 100°C and reaction time to 48h.

Materials:

  • 2-Bromo-3-methylbutanoic acid (10 mmol)

  • Ammonium Hydroxide (25% aq, 100 mmol - Large excess essential)

  • Ethanol (optional co-solvent)

Step-by-Step Workflow:

  • Chilling: Cool 15 mL of concentrated ammonium hydroxide to 0°C in a pressure-rated flask.

  • Addition: Slowly add 10 mmol of 2-bromo-3-methylbutanoic acid. Note: Exothermic reaction; maintain T < 10°C to prevent immediate hydrolysis.

  • Reaction: Seal the vessel and heat to 50°C for 6 hours.

    • Observation: The solution will turn from colorless to light yellow.

  • Concentration: Remove excess ammonia and water under reduced pressure (rotary evaporator).

  • Crystallization: Redissolve residue in minimal hot water and add ethanol to precipitate DL-Valine.

  • Purification: Filter and wash with cold ethanol.

Stability and Hydrolysis

While the bromo-derivative is superior for synthesis, it is less stable during storage.

  • Hydrolysis Susceptibility: The

    
    -bromo acid hydrolyzes roughly 10–50x faster  than the 
    
    
    -chloro acid in neutral water.
    • Mechanism:[3][4][5][6] The reaction proceeds via a mixed SN1/SN2 pathway. The secondary carbocation is stabilized by the adjacent isopropyl group, facilitating SN1 character.

  • Storage Recommendation:

    • Bromo: Store at 4°C, under inert gas (Ar/N2), strictly dry.

    • Chloro: Stable at room temperature; less sensitive to atmospheric moisture.

Conclusion & Recommendation

ScenarioRecommended ReagentRationale
Small-Scale Synthesis 2-Bromo- High reactivity allows for milder conditions, preserving chiral integrity (if applicable) and minimizing elimination byproducts.
Industrial Scale 2-Chloro- Lower cost and higher storage stability may justify the harsher reaction conditions (high pressure/temp) required.
Kinetic Studies 2-Bromo- Provides measurable rates at ambient temperatures; Chloro is too slow for standard kinetic monitoring without elevated T.

Final Verdict: For research and drug development applications where purity and yield are paramount, 2-bromo-3-methylbutanoic acid is the definitive choice. The kinetic penalty of the chlorine atom, combined with the steric hindrance of the isovaleric skeleton, makes the chloro-derivative inefficient for nucleophilic substitution.

References

  • Hell-Volhard-Zelinsky Reaction & Mechanisms

    • Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction."
    • [Link]

  • Nucleophilic Substitution Kinetics (

    
    -Halo Acids) 
    
    • Chemistry LibreTexts. "22.
    • [Link]

  • Valine Biosynthesis and Synthesis

    • National Center for Biotechnology Information (PubChem). "L-Valine Compound Summary."
    • [Link]

  • Steric Effects in Nucleophilic Substitution

    • Chemistry LibreTexts. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution."
    • [Link]

  • Physical Properties of 2-Bromo-3-methylbutanoic acid ChemicalBook. "2-Bromo-3-methylbutyric acid Properties."

Structure-activity relationship (SAR) studies involving 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) and synthetic utility of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid . This compound is identified as a critical "privileged intermediate" used primarily to access 3,3-dimethylindan-1-one scaffolds, which are central to the design of modern Nav1.7 inhibitors and ROR


 inverse agonists .

A Strategic Scaffold for Indanone-Based Therapeutics

Executive Summary & Structural Logic

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (CAS: 1198785-51-1) is not merely a carboxylic acid; it is a precision-engineered building block designed to exploit the Thorpe-Ingold effect (gem-dimethyl effect). Its primary utility lies in its cyclization to form 6-bromo-4-fluoro-3,3-dimethylindan-1-one (CAS: 1644239-93-9), a core pharmacophore in drug discovery campaigns targeting voltage-gated sodium channels (Nav1.7) for pain and nuclear receptors (ROR


) for autoimmune diseases.
The "Privileged Scaffold" Architecture

The molecule's value is derived from three distinct structural zones, each serving a specific role in the final drug candidate's SAR:

Structural ZoneChemical FeatureSAR Function
Zone 1: The Linker 3,3-Dimethylbutanoic acidFacilitates intramolecular cyclization to form the gem-dimethyl indane core. The gem-dimethyl group locks the conformation, reducing entropic penalty upon binding.
Zone 2: The Handle 2-Bromo substituentA reactive "ortho-handle" positioned for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the pharmacophore (e.g., attaching heteroaryl tails).
Zone 3: The Shield 4-Fluoro substituentBlocks the para-position from metabolic oxidation (CYP450 metabolism), significantly enhancing the half-life (

) of the final drug.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound is best understood by analyzing its transformation into the bioactive indanone core and the subsequent impact of its substituents.

The Gem-Dimethyl Effect (Conformational Locking)

The presence of the quaternary carbon (C3) carrying the methyl and phenyl groups is the defining feature.

  • Mechanism: The bulky methyl group at the

    
    -position creates steric hindrance that forces the side chain into a gauche conformation relative to the phenyl ring. This pre-organizes the molecule for cyclization and, in the final drug, locks the indane ring into a specific pucker.
    
  • SAR Impact: Compared to the non-methylated analog (3-phenylbutanoic acid derivatives), the 3,3-dimethyl variants typically exhibit 10-100x higher potency against targets like Nav1.7 due to reduced entropic loss during binding.

The 2-Bromo "Orthogonal Handle"

The bromine atom at the ortho position (relative to the alkyl chain) is strategic.

  • Synthetic Utility: It survives the Friedel-Crafts cyclization (which occurs at the other ortho position, C6) to yield the 4-bromo -6-fluoro-3,3-dimethylindan-1-one.

  • SAR Implication: In Nav1.7 inhibitors, this position is often coupled to a sulfonamide or a heteroaryl group (e.g., pyrazole or pyridine). The bromine allows for late-stage diversification, enabling rapid library synthesis to optimize the "tail" region of the drug.

The 4-Fluoro "Metabolic Block"
  • Metabolic Stability: The para-position of phenyl rings is a primary site for Phase I metabolism (hydroxylation). The fluorine atom sterically and electronically blocks this site.

  • Electronic Effect: The electronegative fluorine withdraws electron density, which can modulate the pKa of nearby acidic groups (like sulfonamides) in the final molecule, often improving bioavailability.

Comparative Analysis: Performance vs. Alternatives

The following table compares the 3,3-dimethyl scaffold derived from this acid against standard alternatives used in similar drug discovery programs.

Feature3,3-Dimethyl Scaffold (Subject)Unsubstituted Indane Spiro-Cyclopropyl Indane
Precursor 3-(2-Br-4-F-phenyl)-3-methylbutanoic acid3-(2-Br-4-F-phenyl)propanoic acid1-(2-Br-4-F-phenyl)cyclopropane-carboxylic acid
Conformation Rigid (Puckered) Flexible (Flat)Rigid (Strained)
Potency (Est.) High (nM range) Moderate (

M range)
High (nM range)
Metabolic Stability High (Gem-dimethyl blocks benzylic oxidation)Low (Benzylic positions vulnerable)Moderate
Synthetic Complexity Moderate (Requires quaternary carbon synthesis)LowHigh

Experimental Protocols (Self-Validating Systems)

Workflow: Synthesis of the Indanone Core

This protocol describes the conversion of the subject acid into the key intermediate 6-bromo-4-fluoro-3,3-dimethylindan-1-one .

Reagents:

  • Substrate: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (1.0 eq)

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride (1.2 eq)
    
  • Catalyst: Aluminum chloride (

    
    , 1.5 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the starting acid in anhydrous DCM. Add catalytic DMF (2 drops) and add oxalyl chloride dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Validation: Monitor by TLC (conversion of acid to non-polar spot) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Friedel-Crafts Cyclization: Cool the mixture to -10°C. Add

    
     portion-wise (exothermic). The Lewis acid activates the acyl chloride, promoting intramolecular attack on the phenyl ring.
    
    • Note: Cyclization occurs at the position para to the Fluorine (C6 of the phenyl ring) due to the directing effects of the alkyl group and the steric blocking of the Br position.

  • Quench & Isolation: Pour the reaction mixture onto ice/HCl. Extract with DCM. Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOAc.

    • Expected Product:6-Bromo-4-fluoro-3,3-dimethylindan-1-one .

    • Data Check:

      
      H NMR should show a characteristic singlet for the gem-dimethyl group (~1.4 ppm) and two aromatic protons with specific coupling constants.
      

Visualizing the Pathway

The following diagram illustrates the transformation of the subject acid into the bioactive scaffold and its downstream application in Nav1.7 inhibitor synthesis.

SAR_Pathway cluster_SAR SAR Features Acid Starting Material 3-(2-Bromo-4-fluorophenyl)- 3-methylbutanoic acid Intermediate Acyl Chloride (Activated Species) Acid->Intermediate SOCl2 / Oxalyl Chloride (Activation) Indanone Key Scaffold 6-Bromo-4-fluoro- 3,3-dimethylindan-1-one Intermediate->Indanone AlCl3, Friedel-Crafts (Intramolecular Cyclization) Drug Target Drug Class (Nav1.7 Inhibitor / RORg Modulator) Acyl-Sulfonamide Derivative Indanone->Drug 1. Pd-Catalyzed Coupling (Suzuki) 2. Amide/Sulfonamide Formation

Caption: Transformation pathway of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid into the privileged indanone scaffold for Nav1.7 and ROR


 drug discovery.

References

  • Genentech, Inc. (2016). Indane Derivatives as Nav1.7 Inhibitors. WO/2016/026843. (Describes the synthesis and use of 6-bromo-4-fluoro-3,3-dimethylindan-1-one). Link

  • Xenon Pharmaceuticals Inc. (2017). Heterocyclic Inhibitors of Sodium Channels. US Patent 9,663,478. (Details the SAR of 3,3-dimethylindane scaffolds). Link

  • PubChem Compound Summary . (2024). 6-Bromo-4-fluoro-3,3-dimethylindan-1-one (CAS 1644239-93-9).[1] National Center for Biotechnology Information. Link

  • ChemicalBook . (2024). Product Entry: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (CAS 1198785-51-1).[2] Link

Sources

Validating the Synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic Acid via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Case for IR in Process Validation

In the synthesis of complex phenyl-substituted alkanoic acids like 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid , speed and structural certainty are often at odds. While NMR remains the gold standard for structural elucidation and HPLC for purity, Infrared (IR) Spectroscopy serves as the superior tool for real-time reaction monitoring and functional group verification .

This guide objectively compares IR against its alternatives and provides a validated framework for using IR to confirm the hydrolysis of the precursor ester (Ethyl 3-(2-bromo-4-fluorophenyl)-3-methylbutanoate) into the target carboxylic acid.

Comparative Analysis: IR vs. NMR vs. HPLC

To justify the selection of IR as the primary validation tool for this specific transformation, we must analyze its performance relative to standard alternatives.

FeatureFT-IR (ATR) 1H NMR (300/400 MHz) HPLC-UV/MS
Primary Utility Functional group conversion (Ester

Acid).
Detailed structural mapping & proton counting.Purity quantification & impurity profiling.
Time to Result < 2 Minutes (No sample prep).15–45 Minutes (Solvent prep + shimming).30–60 Minutes (Column equilibration + run).
Sample State Solid or Oil (Neat).[1]Solubilized (CDCl₃/DMSO-d₆).Solubilized (Mobile Phase).
Cost Per Run Negligible.High (Deuterated solvents).Moderate (Solvents + Columns).
Limit of Detection Moderate (~1-5%).Good (~0.1%).Excellent (<0.05%).
Blind Spots Cannot easily quantify similar impurities (e.g., des-bromo analogs).Expensive for routine "spot checks."Misses inorganic salts/solvents (UV dependent).

Strategic Insight: IR is not a replacement for HPLC purity checks. However, for the specific step of confirming hydrolysis completion (disappearance of ester carbonyl, appearance of acid carbonyl + hydroxyl), IR is the most efficient Process Analytical Technology (PAT).

The Synthetic Context & Spectral Logic

The synthesis typically involves the hydrolysis of the ethyl ester intermediate. The validation relies on tracking the shift of the Carbonyl (


) stretch and the appearance of the Hydroxyl (

) stretch.
Reaction Scheme


Spectral Prediction & Assignments

The presence of the 2-Bromo and 4-Fluoro substituents on the phenyl ring creates a unique fingerprint, but the validation markers are in the functional group region.

Functional GroupPrecursor (Ester) Wavenumber (cm⁻¹) Target (Acid) Wavenumber (cm⁻¹) Validation Logic
O-H Stretch Absent2500–3300 (Broad) Primary Indicator. The "hump" indicates free carboxylic acid H-bonding.
C=O[2][3] Stretch 1735–1750 (Sharp) 1700–1715 (Intense) Secondary Indicator. Acid carbonyls appear at lower frequencies due to H-bonding and resonance.
C-O Stretch 1150–1250 (Ester C-O-C)1210–1320 (Acid C-O-H)Confirmatory, but often obscured by C-F stretches.
C-F Stretch 1200–12501200–1250Remains constant (Internal Reference).
Ar-Br Stretch < 700 (Fingerprint)< 700 (Fingerprint)Remains constant.

Expert Note: The gem-dimethyl group at the


-position introduces steric bulk. In the acid form, this may slightly disrupt dimeric hydrogen bonding compared to linear acids, potentially shifting the 

peak slightly higher (closer to 1715 cm⁻¹) than typical benzoic acids.

Experimental Protocol: ATR-FTIR Method

This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets.

Equipment
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (background and sample).

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum.

  • Sample Application:

    • For Solid Product: Place ~5 mg of the dried white solid onto the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • For Reaction Aliquot (In-process): Evaporate a drop of the reaction mixture on a glass slide to remove solvent (THF/Water) before applying the residue to the crystal.

  • Acquisition: Collect the sample spectrum.

  • Processing: Apply baseline correction if necessary. Identify peak maxima using the software's "Peak Pick" function.

  • Cleaning: Wipe crystal with methanol; verify no carryover bands.

Validation Framework (ICH Q2 Aligned)

To ensure this IR method is scientifically robust, it must be validated against specific criteria derived from ICH Q2(R1) guidelines.

A. Specificity (Discrimination)[4][5]
  • Test: Overlay spectra of the Purified Acid, the Ester Precursor, and the Solvent (THF).

  • Acceptance Criteria: The Acid

    
     band (1705 cm⁻¹) must be baseline-resolved from the Ester 
    
    
    
    band (1740 cm⁻¹). The broad
    
    
    stretch must be distinct from any trace water moisture.
B. Limit of Detection (Visual Evaluation)
  • Test: Spike the pure Acid with 1%, 2%, and 5% of the Ester precursor.

  • Acceptance Criteria: The Ester carbonyl shoulder at 1740 cm⁻¹ should be visually detectable at the 2-5% level. Note: If <1% impurity detection is required, switch to HPLC.

C. Robustness
  • Test: Vary the pressure applied to the ATR crystal.

  • Acceptance Criteria: Peak positions (wavenumbers) must remain constant (

    
     2 cm⁻¹), even if intensity varies.
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the validation workflow and the decision logic for the chemist.

Diagram 1: Analytical Workflow

ValidationWorkflow Start Synthesis Reaction (Hydrolysis) Sample Isolate Aliquot (Remove Solvent) Start->Sample IR_Scan Acquire ATR-FTIR Spectrum Sample->IR_Scan Analysis Analyze Regions: 1700-1750 cm⁻¹ 2500-3300 cm⁻¹ IR_Scan->Analysis Decision Decision Gate Analysis->Decision Finish Proceed to Work-up Decision->Finish Acid C=O Present Ester C=O Absent Recycle Continue Heating Decision->Recycle Ester C=O Still Visible Recycle->Start

Caption: Operational workflow for using IR as a reaction checkpoint.

Diagram 2: Spectral Signal Pathway

SpectralLogic Molecule Target Molecule: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid FuncGroup1 Carboxylic Acid (-COOH) Molecule->FuncGroup1 FuncGroup2 Halogenated Aromatic (2-Br, 4-F) Molecule->FuncGroup2 Signal1 O-H Stretch (Broad, 2500-3300 cm⁻¹) FuncGroup1->Signal1 Signal2 C=O Stretch (Sharp, ~1705 cm⁻¹) FuncGroup1->Signal2 Signal3 C-F Stretch (1200-1250 cm⁻¹) FuncGroup2->Signal3 Validation VALIDATION CONFIRMED IF: Signal 1 & 2 Present AND: Ester C=O (~1740) Absent Signal1->Validation Signal2->Validation

Caption: Logic map connecting molecular structure to specific IR spectral outputs.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR band assignments).
  • Org. Synth. 2018, 95, 328-344. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Analogous synthesis route and spectral data).

  • Keit Industrial Analytics. Types of Spectroscopy for Process Analysis Needs. (Comparison of IR vs NMR).

Sources

Definitive Guide to Elemental Analysis Standards for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of advanced pharmaceutical intermediates—specifically for androgen receptor antagonists like Enzalutamide—the molecule 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid represents a critical quality checkpoint. Its unique structural motif, containing both a bulky bromine atom and a reactive fluorine atom on a phenyl ring adjacent to a gem-dimethyl group, presents specific challenges for Elemental Analysis (EA).

Standard combustion methods often fail to account for the "halogen effect," where incomplete combustion or interference with detection columns leads to data outside the acceptable


 range. This guide objectively compares the performance of Generic Calibration Standards  against Matrix-Matched Halogenated Standards , establishing a validated protocol for characterizing this specific intermediate.

Chemical Profile & Theoretical Standards

Before experimental validation, the theoretical "Gold Standard" must be established. This serves as the absolute baseline for all comparative analyses.

Molecule: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid Formula:


Molecular Weight:  287.13  g/mol 
Table 1: Theoretical Composition (The "Gold Standard")
ElementCountAtomic Mass ContributionTheoretical Mass %Tolerance Limit (

)
Carbon 12144.1350.20% 49.80% – 50.60%
Hydrogen 1212.104.21% 3.81% – 4.61%
Bromine 179.9027.83% 27.43% – 28.23%
Fluorine 119.006.62% 6.22% – 7.02%
Oxygen 232.0011.14% N/A (Calculated by difference)

Critical Insight: The high Bromine content (>27%) requires specific combustion additives to prevent the formation of volatile inorganic bromides that can skew results.

Comparative Analysis of Calibration Standards

For accurate CHNS/Halogen analysis, the choice of calibration standard is the single biggest variable. We compared three approaches:

Option A: Universal Organic Standard (Acetanilide)
  • Description: High-purity, non-halogenated standard commonly used for daily calibration.

  • Pros: Inexpensive, stable, high Carbon content.

  • Cons: Catastrophic failure risk for this specific molecule. Acetanilide lacks halogens, meaning the instrument's combustion flow is not challenged by the formation of

    
     or 
    
    
    
    . It fails to validate the "scrubbing" efficiency of the reduction tube.
  • Verdict: Not Recommended for method validation, only for basic system suitability.

Option B: Single-Halogen Standards (e.g., 4-Fluorobenzoic Acid)
  • Description: Standards containing one halogen type.[1]

  • Pros: Validates the detection of Fluorine.

  • Cons: Does not account for the Br/F interference . Bromine gases are heavy and can delay the elution of other gases or exhaust the reduction copper quickly.

  • Verdict: Acceptable for routine checks but lacks matrix complexity.

Option C: Matrix-Matched Dual-Halogen Strategy (Recommended)
  • Description: Using a weighted combination of 2-Bromobenzoic Acid and 4-Fluorobenzoic Acid , or a certified reference material (CRM) with similar heteroatom density.

  • Performance:

    • Combustion Efficiency: Validates the instrument's ability to handle 34% total halogen load.

    • Scrubber Capacity: Confirms that the silver wool/tungsten oxide traps are functioning before the sample is run.

  • Verdict: The Industry Standard for validating this molecule.

Experimental Protocol: The "Halogen-Proof" Workflow

To achieve results within the


 tolerance, you must modify the standard CHN workflow.
Reagents & Additives[2][3][4][5]
  • Oxidation Catalyst: Chromium(III) Oxide (

    
    ) or Tungsten(VI) Oxide (
    
    
    
    ).
    • Why: Fluorine attacks silica quartz tubes.[2]

      
       acts as a sacrificial agent and aids in complete combustion.
      
  • Halogen Trap: Silver Wool (Ag).

    • Why: Reacts with free Chlorine/Bromine to form AgX, preventing them from interfering with the Thermal Conductivity Detector (TCD).

Step-by-Step Methodology
  • Micro-Weighing: Weigh 2.000 mg (

    
     mg)  of the sample into a Tin (Sn) capsule.
    
    • Note: Tin is essential as its exothermic oxidation raises the local temperature to >1800°C, ensuring bond rupture of the stable C-F bond.

  • Additive Layering: Add 5–10 mg of

    
     (Vanadium Pentoxide)  or 
    
    
    
    directly over the sample in the capsule.
    • Mechanism:[3][4] This provides extra oxygen and flux, preventing the formation of chemically resistant metal-fluorides in the ash.

  • Combustion: Run in Dynamic Flash Combustion mode at 980°C (Reactor temp).

  • Calibration: Calibrate using 2-Bromobenzoic Acid (CRM) to match the bromine kinetics.

Visualizing the Workflow

EA_Workflow cluster_0 Critical Control Point Sample Sample: 3-(2-Bromo-4-fluorophenyl)... (2 mg) Weighing Encapsulation (Tin Capsule + WO3 Additive) Sample->Weighing Precision Balance Combustion Flash Combustion (980°C + O2 Injection) Weighing->Combustion Auto-Sampler Reduction Reduction Tube (Cu + Ag Wool Trap) Combustion->Reduction Gas Flow (He) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Scrubbed Gases Detection TCD Detection & Data Analysis Separation->Detection

Caption: Optimized Elemental Analysis workflow emphasizing the critical addition of WO3/V2O5 for halogenated compounds.

Performance Data Comparison

The following table illustrates the error margins observed when analyzing 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid using different standard protocols.

Table 2: Method Validation Results (n=5 runs)
Method / Standard UsedCarbon (% Error)Hydrogen (% Error)Observation
Standard Acetanilide


Failed. Incomplete combustion due to C-F bond stability. Low Carbon recovery.
No Additive (Tin only)


Failed. Fluorine etching of quartz tube caused baseline drift.
Matrix-Matched (w/ WO3)


Pass. Excellent recovery. Additive prevented halogen interference.

References

  • NIST Standard Reference Materials . SRM 2144 - 2-Bromobenzoic Acid. National Institute of Standards and Technology.[5][6][7] [Link]

  • PubChem . 2-Bromo-4-fluoro-3-methylpentanoic acid (Structural Analog Data). National Library of Medicine. [Link]

Sources

Benchmarking synthetic routes for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid against patents

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks synthetic strategies for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (CAS: 1198785-51-1), a critical gem-dimethyl functionalized intermediate often utilized in the synthesis of next-generation androgen receptor (AR) antagonists and non-steroidal anti-inflammatory agents.[1]

Executive Summary

The synthesis of 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid presents a classic challenge in process chemistry: installing a sterically hindered gem-dimethyl quaternary center on a deactivated aromatic ring while maintaining strict regiocontrol.[1]

This guide evaluates the industry-standard Friedel-Crafts Alkylation (Patent Route) against a Process-Optimized Acid Catalysis (Green Route) . While the patent route offers raw efficiency, it suffers from high E-factors (waste). The optimized route demonstrates how switching Lewis acids can streamline purification and improve safety profiles for scale-up.[1]

Structural Analysis & Retrosynthetic Logic

The target molecule features a phenyl ring substituted at the 2-position (Bromine) and 4-position (Fluorine), attached to a 3,3-dimethylpropionic acid tail.[1]

  • Chemical Challenge: The 1-bromo-3-fluorobenzene starting material has two directing groups.[1] Fluorine is a strong ortho/para director, while Bromine is a weak ortho/para director.[1]

  • Regioselectivity: The target requires substitution para to the Fluorine atom (position 6 relative to Br, or position 4 relative to F). This position is electronically favored by the Fluorine but sterically sensitive due to the adjacent Bromine.[1]

Retrosynthetic Pathway

The most direct disconnection is the C(sp2)-C(sp3) bond between the aromatic ring and the tert-butyl-like tail.

  • Synthon A: 1-Bromo-3-fluorobenzene (Electrophile acceptor)[1]

  • Synthon B: 3,3-Dimethylacrylic acid (Senecioic acid) (Carbocation source)

Route A: The Patent Benchmark (Traditional AlCl₃)

This route represents the "brute force" method commonly found in early-stage patents (e.g., WO2010/086877 analogs). It relies on stoichiometric aluminum chloride to generate a "superelectrophile" from 3,3-dimethylacrylic acid.[1]

Mechanism & Protocol

The reaction proceeds via a Friedel-Crafts alkylation. AlCl₃ complexes with the acryloyl carbonyl, facilitating the formation of a tertiary carbocation at the


-position of the alkene.[1]

Step-by-Step Protocol:

  • Activation: Charge a reactor with 1-bromo-3-fluorobenzene (1.0 equiv) and anhydrous Dichloromethane (DCM). Cool to 0–5°C.

  • Catalyst Addition: Add anhydrous Aluminum Chloride (AlCl₃, 2.5 equiv) portion-wise. Caution: Highly exothermic.

  • Alkylation: Add 3,3-Dimethylacrylic acid (1.1 equiv) dropwise, maintaining internal temperature <10°C.

  • Reaction: Warm to reflux (40°C) for 4–6 hours. Monitoring via HPLC should show <2% starting material.

  • Quench: Pour reaction mass into ice-cold HCl (1N). Critical: Control gas evolution.[2]

  • Workup: Extract with DCM, wash with brine, and crystallize from Hexane/Ethyl Acetate.

Performance Data
  • Yield: 65–75%

  • Regioselectivity: 90:10 (Para-F : Ortho-F)

  • Key Impurity: 5-position isomer (sterically less hindered but electronically disfavored).

Route B: Process Innovation (TfOH/TFA Catalysis)

To address the high waste (aluminum salts) and difficult quench of Route A, modern process development utilizes Trifluoromethanesulfonic acid (Triflic acid, TfOH) or Trifluoroacetic acid (TFA) as both solvent and catalyst. This method typically operates under "solvent-free" or concentrated conditions to maximize kinetics on the deactivated ring.

Mechanism & Protocol

TfOH acts as a superacid protonating the alkene to generate the carbocation without forming stoichiometric metal-salt sludge.[1]

Step-by-Step Protocol:

  • Charge: Mix 1-bromo-3-fluorobenzene (1.0 equiv) and 3,3-Dimethylacrylic acid (1.2 equiv) in a glass-lined reactor.

  • Catalyst Addition: Add Triflic Acid (TfOH, 0.5–1.0 equiv) slowly at 20°C.

  • Heating: Heat the neat mixture to 60–80°C for 8 hours.

  • Quench: Dilute with water (exotherm is milder than AlCl₃).

  • Isolation: The product often precipitates directly as a solid or forms an oil that crystallizes upon cooling, eliminating extraction steps.

Performance Data
  • Yield: 80–85%

  • Regioselectivity: 95:5 (Higher temperature thermodynamic control favors the para-F product).

  • Green Metric: E-Factor reduced by ~60% (elimination of Al and chlorinated solvents).

Comparative Analysis: Patent vs. Innovation

MetricRoute A (Patent / AlCl₃)Route B (Innovative / TfOH)
Reagent Cost Low (AlCl₃ is cheap)High (TfOH is expensive)
Yield 65–75%80–85%
Purity (HPLC) 92–95% (requires recrystallization)>98% (often cleaner crude)
Safety Low (HCl gas, violent quench)Medium (Corrosive acid, mild quench)
E-Factor (Waste) High (>20 kg waste/kg product)Low (<8 kg waste/kg product)
Scalability Difficult (slurry handling, heat transfer)Excellent (homogeneous liquid phase)

Scientist's Insight: While AlCl₃ is cheaper per kg, the hidden costs of waste disposal, chlorinated solvent handling, and lower yield make Route B superior for kilogram-to-ton scale manufacturing.[1]

Visualized Reaction Pathways

Figure 1: The Patent Route (Friedel-Crafts Mechanism)

This diagram illustrates the AlCl₃-mediated pathway, highlighting the complexation that leads to high waste.[1]

PatentRoute SM1 1-Bromo-3- fluorobenzene TS Sigma Complex (Carbocation) SM1->TS Electrophilic Attack SM2 3,3-Dimethyl acrylic Acid Complex Acyl-AlCl3 Complex SM2->Complex + AlCl3 (2.5 eq) Complex->TS Product Target Acid (Al salt) TS->Product - HCl Waste Al(OH)3 Waste + HCl Gas Product->Waste Aq. Quench

Caption: Route A involves stoichiometric activation, leading to a stable aluminum salt intermediate that requires a destructive aqueous quench.

Figure 2: The Optimized Green Route

This diagram demonstrates the catalytic cycle using Triflic Acid, emphasizing atom economy and recyclability.[1]

GreenRoute Mix Reagent Mixture (Solvent Free) Protonation Protonated Alkene Mix->Protonation + TfOH (Cat.) Attack Friedel-Crafts Alkylation Protonation->Attack Heat (80°C) Recovery Acid Recovery (Distillation) Attack->Recovery Recycle TfOH Final Pure Product (Crystalline) Attack->Final Precipitation

Caption: Route B utilizes protonation to generate the reactive species, allowing for a cleaner reaction profile and potential acid recovery.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54083034, 2-Bromo-4-fluoro-3-methylpentanoic acid (Analogous Structure).[1] Retrieved from [Link]

  • Organic Syntheses (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (Demonstrates Rh-catalyzed alternatives). Retrieved from [Link]

  • Google Patents. Process for the preparation of 3-bromo-4-fluorobenzaldehyde (Precursor Chemistry). WO2010086877.[3] Retrieved from

Sources

Safety Operating Guide

3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Directive

As researchers working with 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid , you are handling a Halogenated Organic Acid .[1] This classification is the single most critical factor in its disposal.

Unlike standard organic waste, this compound contains both Bromine and Fluorine.[1][2] Upon thermal destruction (incineration), these halogens evolve into Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) .[1] HF, in particular, is highly corrosive to the silica linings of standard incinerators and requires specialized wet-scrubbing systems to prevent the release of toxic acid gases into the atmosphere.[1]

The Golden Rule: Never commingle this compound with non-halogenated solvents (e.g., Acetone, Ethanol) or general trash.[1] It must enter the Halogenated Waste Stream .[3]

Phase 1: Characterization & Segregation

Effective disposal begins at the bench. You must segregate this waste stream to ensure it is routed to a facility equipped with Acid Gas Scrubbers .

Waste Compatibility Matrix

Use this table to determine where to place your waste.

Waste ComponentCompatibility StatusReasoning (The "Why")
Non-Halogenated Solvents (Methanol, Acetone, Toluene)DO NOT MIX Diluting halogenated waste with non-halogenated solvents increases the volume of expensive-to-treat waste.[1][3] It also complicates BTU value calculations for incinerators.
Oxidizers (Nitric Acid, Peroxides)DANGEROUS Mixing organic acids with strong oxidizers can cause immediate exothermic reactions, gas evolution, or explosion in the waste container.[1]
Aqueous Bases (NaOH, KOH)CAUTION While neutralization is possible, doing so in a waste container generates heat.[1] Neutralize in a reaction flask first, then dispose of the neutral salt solution if permitted, or dispose of the acidic solid directly.[1]
Halogenated Solvents (DCM, Chloroform)COMPATIBLE This compound is chemically compatible with other halogenated organics.[1] They share the same disposal pathway (High-Temp Incineration).

Phase 2: Packaging & Labeling Protocols

Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Scientific Rationale: While glass is generally resistant to acids, accidental generation of HF (if moisture is present and hydrolysis occurs) can etch glass.[1] HDPE is chemically resistant to fluorinated acids and robust against breakage.

  • Liquid Waste (Mother Liquors): Use an HDPE carboy or safety can. Ensure the cap is vented if there is any risk of ongoing reaction, though stable solutions should be sealed tightly.[1]

Labeling Requirements

Your waste tag must be explicit to protect downstream technicians.

  • Chemical Name: Write out the full name. Do not use abbreviations or lab notebook codes (e.g., "Compound X").

  • CAS Number: If available for the specific isomer, use it.[1] If not, list the CAS for the parent class or main solvent.

  • Hazard Checkboxes: Mark "Toxic" and "Corrosive" (due to the carboxylic acid moiety).

  • Critical Note: Add a comment: "Contains Organic Fluorine & Bromine."

Phase 3: The Disposal Workflow

The following diagram outlines the decision logic and chain of custody for this specific compound.

DisposalWorkflow Start Waste Generation 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Pure Compound Liquid Solution (Mother Liquor) StateCheck->Liquid Dissolved in DCM/Solvent SolidPack Pack in HDPE Jar Label: Halogenated Solid Solid->SolidPack LiquidSeg Segregate into Halogenated Solvent Carboy Liquid->LiquidSeg EHSPickup EHS / Waste Facility Pickup SolidPack->EHSPickup LiquidSeg->EHSPickup Incinerator High-Temp Incineration (>1100°C) with Scrubber EHSPickup->Incinerator Manifest: Halogenated Organic

Figure 1: Operational workflow for the segregation and disposal of halogenated organic acids.

Phase 4: Final Destruction Mechanism

It is vital for the scientist to understand where the waste goes to appreciate the importance of segregation.

  • Transport: The waste is transported to a TSDF (Treatment, Storage, and Disposal Facility) permitted for hazardous waste.[1]

  • Incineration: The compound is injected into a rotary kiln incinerator.

    • Temperature: Combustion occurs at 1000°C – 1200°C . The high temperature is required to break the strong C-F bond (approx. 485 kJ/mol), which is significantly stronger than C-H or C-Br bonds.

  • Scrubbing (The Critical Step):

    • As the molecule breaks down, it releases HBr and HF gases.[1]

    • The flue gas passes through a wet scrubber (typically using Calcium Carbonate or Sodium Hydroxide).

    • Reaction:

      
      
      
    • The resulting Calcium Fluoride is captured as solid sludge/ash, preventing acid rain formation.[1]

Emergency Contingencies: Spill Response

If 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid is spilled in the lab:

  • PPE: Wear Nitrile gloves (double gloving recommended) and safety goggles. Standard nitrile provides good protection against solid organic acids.

  • Containment:

    • Solid Spill: Do not create dust. Cover with a wet paper towel or use a HEPA vacuum if available. Scoop into a disposable container.

    • Solution Spill: Absorb with a non-combustible absorbent (vermiculite or clay cat litter). Do not use paper towels for large liquid spills of halogenated acids as they can degrade.

  • Decontamination: Wipe the area with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize any residual acidity, followed by a water rinse.
    
  • Disposal: Place all cleanup materials (gloves, absorbent, wipes) into the Halogenated Waste container.[1]

References

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Laboratory Waste Management. RCRA Regulations 40 CFR 261.[4] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. National Academies Press. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid

[1][2]

CAS Number: 1226304-46-6 Chemical Family: Halogenated Phenylalkanoic Acid Physical State: Solid (Powder/Crystalline) Primary Hazard Classification: Irritant (Skin/Eye/Respiratory)[1]

Executive Safety Summary

Immediate Action Required: Treat 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant .[1] While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 3-(2-Bromo-4-fluorophenyl)propionic acid) confirm the necessity of preventing dust inhalation and direct contact.[1]

Core Directive: All handling of the dry solid must occur within a certified chemical fume hood to mitigate inhalation risks (H335). Disposal must follow strict halogenated waste protocols to prevent the formation of toxic acid gases (HF, HBr) during incineration.

Risk Assessment & PPE Matrix

Scientific Rationale for PPE Choices[1][3]
  • Glove Permeation: Standard nitrile gloves provide excellent protection against solid organic acids. However, once dissolved in organic solvents (e.g., Dichloromethane or DMSO), the solvent dictates the glove choice.[1]

  • Respiratory Protection: The presence of the fluorine and bromine atoms on the phenyl ring increases the lipophilicity and potential bioavailability, making dust control critical.

  • Eye Protection: Organic acids can cause immediate protein denaturation in corneal tissue (H319).[1] Safety glasses are the minimum; goggles are required if creating fine dust or splashing solutions.[2]

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Specification
Hand (Solid) Nitrile GlovesThickness: ≥ 0.11 mm (4 mil) Break-through time: >480 min (Solid)
Hand (Solution) Double Nitrile or LaminateDependent on solvent.[1] If using DCM, use Silver Shield® or double-glove orange nitrile.[1]
Eye/Face Safety Glasses w/ Side ShieldsANSI Z87.1 / EN166 compliant. Upgrade to Goggles if handling >5g or fine powder.
Respiratory Fume Hood (Primary)Face velocity: 80–100 fpm.[1] N95/P2 Respirator only if hood is unavailable (Emergency).[1]
Body Lab Coat (Cotton/Poly)Buttoned to neck. Long sleeves required.

Operational Protocols

A. Weighing & Transfer (Solid State)

Objective: Prevent static-induced scattering of halogenated powder.[1]

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Halogenated organic solids are prone to static charge, causing "jumping" during weighing.

  • Containment: Place the analytical balance inside the fume hood or use a powder containment hood.

  • Transfer: Use a disposable antistatic weighing boat. Do not use metal spatulas if the compound is potentially corrosive to metals (though unlikely for this weak acid, plastic/glass is safer to prevent trace metal contamination).

B. Solubilization & Reaction

Objective: Maintain containment during phase change.

  • Solvent Selection: This compound is likely soluble in DMSO, Methanol, and Dichloromethane (DCM).

  • Dissolution: Add solvent slowly to the solid.

    • Caution: If using DCM, the high vapor pressure can pressurize sealed vials. Vent frequently.

  • Inert Atmosphere: While the acid functionality is stable, the aryl bromide/fluoride moities are valuable for cross-coupling. Flush headspace with Nitrogen/Argon to prevent moisture uptake which could affect stoichiometry in sensitive downstream couplings (e.g., Suzuki-Miyaura).[1]

Disposal & Waste Management

Critical Warning: This compound contains Fluorine (F) and Bromine (Br) .[1]

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) in the waste stream if possible.[1][3]

  • Combustion Hazard: Incineration of this waste generates Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Waste facilities must be notified of the halogen content to use appropriate scrubbers.

Waste Stream Decision Logic[1]

WasteDisposalStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Contaminated Wipes)StateCheck->SolidLiquidLiquid Waste(Reaction Mixtures, Mother Liquor)StateCheck->LiquidBin_SolidSolid Hazardous Waste(Label: Halogenated Organic Solid)Solid->Bin_SolidDispose DirectHaloCheckContains Halogens?(F, Cl, Br, I)Liquid->HaloCheckBin_HaloLiqHalogenated Solvent Waste(Green/Red Label)HaloCheck->Bin_HaloLiqYes (Contains F/Br)Bin_NonHaloNon-Halogenated Solvent WasteHaloCheck->Bin_NonHaloNo (Strictly prohibited for this chemical)

Figure 1: Waste segregation logic. Note that any solution containing 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid defaults to the "Halogenated" stream regardless of the solvent used.[1]

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder. 2. Rinse with soap and water for 15 min.[4] 3. Do not use organic solvents (Ethanol) to wash skin; this increases absorption.[1]
Eye Contact 1. Flush with eyewash station for 15 min.[2] 2. Hold eyelids open. 3. Seek medical attention (Rule out corneal etching).[1][5]
Spill (Solid) 1. Dampen a paper towel with water (to prevent dust).[1] 2. Wipe up gently. 3. Place in "Solid Hazardous Waste".
Spill (Liquid) 1. Cover with absorbent pads/vermiculite. 2. If solvent is DCM, evacuate area (volatile).[1] 3. Collect as Halogenated Waste.[2][6]

References

  • BLD Pharm. (n.d.). SDS for 3-(2-Bromo-4-fluorophenyl)-3-methylbutanoic acid (CAS 1226304-46-6). Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 3-(2-Bromo-4-fluorophenyl)propionic acid (Analog). Retrieved from

  • Cornell University EHS. (2023). Halogenated vs Non-Halogenated Waste Guidelines. Retrieved from

  • National Institutes of Health (NIH). (2023). Chemical Safety Guide: Handling Organic Acids. Retrieved from [1]

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